Product packaging for Bacteriopheophytin(Cat. No.:CAS No. 17453-58-6)

Bacteriopheophytin

Numéro de catalogue: B092524
Numéro CAS: 17453-58-6
Poids moléculaire: 889.2 g/mol
Clé InChI: KWOZSBGNAHVCKG-WFDCHTCOSA-N
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Description

Bacteriopheophytin a is a this compound consisting of bacteriochlorophyll a with two hydrogen atoms replacing the magnesium centre. It is a this compound and a methyl ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H76N4O6 B092524 Bacteriopheophytin CAS No. 17453-58-6

Propriétés

Numéro CAS

17453-58-6

Formule moléculaire

C55H76N4O6

Poids moléculaire

889.2 g/mol

Nom IUPAC

methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate

InChI

InChI=1S/C55H76N4O6/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3/h25,27-32,34-35,39-40,51,57,59H,13-24,26H2,1-12H3/b33-25+,41-29?,42-27?,43-27?,44-28?,45-28?,46-29?,52-50?/t31-,32-,34-,35+,39-,40+,51-/m1/s1

Clé InChI

KWOZSBGNAHVCKG-WFDCHTCOSA-N

SMILES isomérique

CC[C@@H]1[C@H](C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C(=O)C)C

SMILES canonique

CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C

Synonymes

acteriopheophytin
bacteriopheophytin a

Origine du produit

United States

Foundational & Exploratory

What is the primary function of Bacteriopheophytin in photosynthetic reaction centers?

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary function of Bacteriopheophytin (BPh) within photosynthetic reaction centers (RCs). Focusing on the core principles of electron transfer, this document synthesizes key quantitative data, outlines prevalent experimental methodologies, and visualizes the intricate processes involved. This information is critical for researchers in photosynthesis and bioenergetics, as well as for professionals in drug development targeting bio-inspired energy conversion systems.

Primary Function: An Obligatory Electron Acceptor

The fundamental role of this compound in bacterial photosynthetic reaction centers is to act as an essential, ultra-fast primary electron acceptor. Positioned between the primary electron donor, a special pair of bacteriochlorophyll molecules (P), and a subsequent quinone acceptor (QA), BPh is a critical intermediary in the initial light-induced charge separation event. This process is the cornerstone of converting light energy into chemical energy.

Upon excitation by light, the special pair (P) becomes a potent reductant (P*) and transfers an electron to BPh within picoseconds. This charge separation creates the radical pair state, P+BPh−. The electron then rapidly moves from BPh− to the quinone acceptor, QA, preventing charge recombination and ensuring the stability of the separated charges. The extreme speed of these transfers is crucial for the high quantum efficiency of photosynthesis, as it outcompetes energy-wasting decay pathways.

The necessity of BPh as an intermediate is a subject of extensive research. It is believed that a direct electron transfer from P* to QA would be significantly slower, allowing for a higher probability of charge recombination, which would dissipate the captured light energy as heat or light. Therefore, BPh functions as a critical stepping stone that facilitates a rapid and efficient multi-step electron transfer process.

Quantitative Analysis of Electron Transfer

The efficiency of the electron transfer process involving this compound is underscored by the kinetics and thermodynamics of the reactions. The following tables summarize key quantitative data from studies on reaction centers from purple bacteria, such as Rhodobacter sphaeroides.

Table 1: Electron Transfer Kinetics

Transfer StepRate Constant (s⁻¹)Timescale
P* → BPh (Primary Charge Separation)~3 x 10¹¹~3.5 picoseconds
BPh⁻ → QA (Electron Stabilization)~5 x 10⁹~200 picoseconds
P⁺BPh⁻ → P BPh (Charge Recombination)~1 x 10⁸~10 nanoseconds

Table 2: Midpoint Redox Potentials (at pH 7)

Redox CoupleMidpoint Potential (mV)
P/P⁺+500
BPh/BPh⁻-550
QA/QA⁻-180

The data clearly illustrates a thermodynamic cascade. The redox potential of P/P⁺ is significantly more positive than that of BPh/BPh⁻, providing a strong driving force for the initial electron transfer. Subsequently, the more positive potential of QA/QA⁻ ensures the electron is favorably transferred from BPh⁻, stabilizing the charge separation.

Key Experimental Protocols

The elucidation of this compound's function has been made possible by a suite of sophisticated biophysical techniques. Below are detailed methodologies for two key experiments.

Transient Absorption Spectroscopy

Objective: To measure the kinetics of electron transfer by monitoring changes in the absorption spectrum of the sample following photoexcitation.

Methodology:

  • Sample Preparation: Isolate and purify photosynthetic reaction centers from bacteria (e.g., Rhodobacter sphaeroides) and suspend them in a buffered solution (e.g., 10 mM Tris-HCl, pH 8.0) with a mild detergent (e.g., 0.05% LDAO). The optical density of the sample at the special pair's absorption maximum (~865 nm) should be adjusted to approximately 1.0.

  • Excitation (Pump Pulse): A femtosecond or picosecond laser pulse is used to excite the special pair (P). The wavelength is tuned to the absorption band of P (e.g., 865 nm).

  • Probing (Probe Pulse): A second, broad-spectrum "white light" pulse is passed through the sample at a variable time delay after the pump pulse.

  • Detection: The spectrum of the probe pulse is recorded by a spectrometer. By varying the time delay between the pump and probe pulses, a series of absorption difference spectra are collected.

  • Data Analysis: The formation and decay of specific transient species are monitored at characteristic wavelengths. For instance, the formation of the BPh anion (BPh⁻) can be monitored by its characteristic absorption bands around 650 nm and 980 nm. The kinetics of the rise and decay of these signals are then fit to exponential functions to determine the time constants of electron transfer.

Site-Directed Mutagenesis

Objective: To investigate the role of specific amino acid residues in the vicinity of BPh on the electron transfer process.

Methodology:

  • Identify Target Residues: Based on the crystal structure of the reaction center, identify amino acid residues that may interact with BPh or lie on the electron transfer pathway.

  • Mutagenesis: Use standard molecular biology techniques (e.g., PCR-based site-directed mutagenesis) to alter the gene encoding one of the reaction center proteins (e.g., the L or M subunit). This will result in the substitution of the target amino acid with another.

  • Expression and Purification: Express the mutated gene in a suitable host organism (e.g., a non-photosynthetic strain of Rhodobacter sphaeroides) and purify the resulting modified reaction centers.

  • Functional Analysis: Characterize the electron transfer kinetics and thermodynamics of the mutated reaction centers using techniques like transient absorption spectroscopy (as described above) and redox potentiometry.

  • Comparison: Compare the results from the mutated reaction centers to the wild-type to infer the role of the specific amino acid residue in modulating the function of this compound.

Visualizing the Process

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Electron_Transport_Chain cluster_RC Photosynthetic Reaction Center P Special Pair (P) P_star Excited State (P*) P->P_star BPh This compound (BPh) P_star->BPh ~3.5 ps Electron Transfer QA Quinone A (QA) BPh->QA ~200 ps Electron Transfer Light Photon (hν) Light->P Excitation

Caption: Electron transport chain in a bacterial photosynthetic reaction center.

Transient_Absorption_Workflow cluster_setup Experimental Setup cluster_process Measurement Process cluster_analysis Data Analysis Laser Femtosecond Laser Pump Generate Pump Pulse Laser->Pump Probe Generate Probe Pulse Laser->Probe Sample RC Sample Spectrometer Spectrometer Sample->Spectrometer Record Record Spectrum Spectrometer->Record Pump->Sample Excitation VaryDelay Vary Time Delay Probe->Sample Probing DifferenceSpectra Generate Difference Spectra Record->DifferenceSpectra KineticTraces Extract Kinetic Traces DifferenceSpectra->KineticTraces FitData Fit to Exponential Model KineticTraces->FitData DetermineRates Determine Rate Constants FitData->DetermineRates

Caption: Workflow for transient absorption spectroscopy experiments.

Conclusion

This compound serves as an indispensable primary electron acceptor in bacterial photosynthesis. Its strategic placement and redox properties enable an ultra-fast and highly efficient charge separation, which is fundamental to the conversion of light into chemical energy. The quantitative data on kinetics and thermodynamics, obtained through sophisticated experimental techniques like transient absorption spectroscopy and site-directed mutagenesis, have been instrumental in defining its role. A thorough understanding of BPh's function not only deepens our knowledge of natural energy conversion but also provides a blueprint for the design of artificial photosynthetic systems and novel bio-inspired technologies.

Unveiling the Transient Electron Acceptor: A Technical Guide to the Discovery and History of Bacteriopheophytin in Phototrophic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteriopheophytin, a magnesium-free analog of bacteriochlorophyll, plays a pivotal role as a transient electron acceptor in the primary charge separation events of bacterial photosynthesis. Its discovery and characterization have been instrumental in elucidating the ultrafast dynamics of photosynthetic energy conversion. This technical guide provides an in-depth exploration of the history of this compound research, from its initial proposed role in the 1970s to our current understanding of its function. We present key quantitative data, including redox potentials and spectroscopic properties, in structured tables for comparative analysis. Furthermore, this guide details the seminal experimental protocols for the extraction, purification, and advanced spectroscopic analysis of this compound, offering a practical resource for researchers in the field. Visualizations of the electron transport pathway and experimental workflows are provided to enhance comprehension.

Discovery and Historical Perspective

The journey to understanding the critical function of this compound in bacterial photosynthesis began in the mid-1970s. Prior to this, the precise identity of the initial electron acceptor from the photo-excited special pair of bacteriochlorophylls (P870 or P*) was a subject of intense investigation.

A landmark 1975 paper by Fajer and colleagues proposed that this compound serves as this transient electron acceptor.[1] This hypothesis was based on the observation that this compound undergoes reversible one-electron reduction to form a stable anion radical with distinct optical and electron spin resonance spectra.[1] Crucially, its reduction potential was found to be less negative than that of bacteriochlorophyll, making it a thermodynamically favorable acceptor for an electron from the excited special pair.[1]

This proposal was strongly supported by picosecond spectroscopy experiments conducted by Parson, Holten, and their collaborators. These pioneering studies, using ultrashort laser pulses, allowed for the real-time observation of the initial photochemical events. They detected a transient state, formed within picoseconds of light absorption, which spectrally matched the this compound anion radical.[2] This intermediate was observed to decay on a picosecond timescale as the electron was transferred to the next acceptor in the chain, a quinone molecule.[2]

These early investigations laid the foundation for decades of research that have further refined our understanding of the intricate role of this compound in the exquisitely efficient process of bacterial photosynthesis.

The Role of this compound in the Photosynthetic Reaction Center

This compound is a key component of the electron transport chain in the reaction centers of phototrophic bacteria, particularly in purple bacteria such as Rhodobacter sphaeroides. Its primary function is to act as an intermediary electron carrier in the initial light-induced charge separation.

The process begins with the absorption of a photon by the light-harvesting antenna complexes, which funnel the excitation energy to the special pair of bacteriochlorophyll molecules (P870) in the reaction center. This excitation creates a high-energy state, P. From P, an electron is transferred to a monomeric bacteriochlorophyll molecule and then, within a few picoseconds, to a this compound molecule (BPh). This ultrafast electron transfer results in the formation of a charge-separated state, P⁺BPh⁻. The electron then proceeds to a tightly bound quinone acceptor (Qₐ), and subsequently to a more loosely bound quinone (Qₑ). This sequential transfer of the electron across the reaction center creates a transmembrane potential that drives the synthesis of ATP.

The strategic placement and electrochemical properties of this compound are crucial for the high efficiency of this process, ensuring rapid forward electron transfer and minimizing energy-wasting back reactions.

Quantitative Data

Redox Potentials

The redox potential of this compound is a key determinant of its function as an electron acceptor. The following table summarizes the midpoint redox potentials of this compound and related bacteriochlorophylls.

CompoundMidpoint Redox Potential (E_m) vs. NHEReference(s)
This compound a~ -0.55 V[1]
Bacteriochlorophyll a~ -0.85 V (for reduction)[1]
Pheophytin a (in PSII)-536 ± 8 mV (in Synechocystis sp. PCC 6803)[3]
Pheophytin a (in PSII)-478 ± 24 mV (in Acaryochloris marina)[3]
Special Pair (P870)Varies with H-bonding (range of 355 mV)[4]
Spectroscopic Properties

The unique absorption spectrum of this compound and its anion radical has been essential for its identification and the study of its kinetics. The following table provides molar extinction coefficients for bacteriochlorophyll e, a related compound, to illustrate the range of these values.

SolventSoret Band (λ_max, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Qy Band (λ_max, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference(s)
Acetone462185,000 ± 4,00064948,900 ± 2,300[5]
Acetone:Methanol (7:2)466155,600 ± 10065141,400 ± 700[5]
Methanol476130,700 ± 2,60066035,500 ± 800[5]
Ethanol469142,300 ± 4,30065441,000 ± 1,200[5]

Experimental Protocols

Pigment Extraction from Rhodobacter sphaeroides

This protocol describes a common method for the extraction of bacteriochlorophylls and bacteriopheophytins from the purple non-sulfur bacterium Rhodobacter sphaeroides.

Materials:

  • Cell culture of Rhodobacter sphaeroides

  • Centrifuge and centrifuge tubes

  • Acetone

  • Methanol

  • Vortex mixer

  • Spectrophotometer

Procedure:

  • Harvest bacterial cells from the culture medium by centrifugation.

  • Wash the cell pellet with a suitable buffer to remove residual growth medium.

  • Resuspend the cell pellet in a 7:2 (v/v) mixture of acetone and methanol.[6] The volume of the solvent mixture should be sufficient to fully immerse the pellet.

  • Vortex the suspension vigorously for 2 minutes to ensure thorough extraction of the pigments.[7]

  • Centrifuge the mixture to pellet the cell debris.

  • Carefully collect the supernatant, which contains the extracted pigments.

  • Measure the absorption spectrum of the supernatant using a spectrophotometer to confirm the presence of bacteriochlorophylls and bacteriopheophytins.

HPLC Purification of this compound

High-performance liquid chromatography (HPLC) is a standard technique for the purification of individual pigments from a crude extract. The following is a general protocol for reversed-phase HPLC.

Materials:

  • Pigment extract (from section 4.1)

  • HPLC system with a C18 reversed-phase column

  • Mobile phase solvents (e.g., acetonitrile and water or an appropriate buffer system)

  • Filtration apparatus (0.2 µm filter)

Procedure:

  • Filter the pigment extract through a 0.2 µm filter to remove any particulate matter.

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the filtered extract onto the column.

  • Elute the pigments using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.[8][9] This will separate the pigments based on their hydrophobicity.

  • Monitor the elution profile at a wavelength where this compound absorbs strongly (e.g., in the Soret band or Qy band).

  • Collect the fractions corresponding to the this compound peak.

  • Verify the purity of the collected fractions by re-injection into the HPLC or by mass spectrometry.

Ultrafast Transient Absorption Spectroscopy

This technique is used to study the kinetics of the initial electron transfer events involving this compound.

Experimental Setup:

  • An amplified Ti:sapphire laser system to generate femtosecond laser pulses.

  • An optical parametric amplifier (OPA) to tune the wavelength of the pump and probe pulses.

  • A delay line to control the time delay between the pump and probe pulses.

  • A sample holder for the purified reaction centers or whole cells.

  • A detector (e.g., a CCD camera) to measure the absorption of the probe pulse.

Procedure:

  • The sample is excited with a short "pump" laser pulse, which initiates the photosynthetic process.

  • A weaker "probe" pulse, at a specific wavelength, is passed through the sample at a controlled time delay after the pump pulse.

  • The absorption of the probe pulse is measured. Changes in the absorption spectrum of the sample over time are recorded as a function of the delay between the pump and probe pulses.[10]

  • By analyzing these changes, the formation and decay of transient species, such as the this compound anion, can be monitored on a femtosecond to picosecond timescale.[10]

Visualizations

Signaling Pathway of Primary Charge Separation

Electron_Transport_Chain LHC Light-Harvesting Complexes P870 Special Pair (P870) LHC->P870 Energy Transfer P870_star Excited Special Pair (P870*) P870->P870_star Light Absorption BChl Monomeric Bacteriochlorophyll P870_star->BChl ~3 ps Electron Transfer BPh This compound BChl->BPh <1 ps Electron Transfer QA Primary Quinone Acceptor (QA) BPh->QA ~200 ps Electron Transfer QB Secondary Quinone Acceptor (QB) QA->QB

Caption: Electron transport chain in the reaction center of phototrophic bacteria.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_extraction Pigment Extraction cluster_purification Purification cluster_analysis Analysis cell_culture Bacterial Cell Culture (e.g., R. sphaeroides) centrifugation1 Centrifugation cell_culture->centrifugation1 extraction Solvent Extraction (Acetone/Methanol) centrifugation1->extraction centrifugation2 Centrifugation extraction->centrifugation2 crude_extract Crude Pigment Extract centrifugation2->crude_extract hplc HPLC Purification (Reversed-Phase) crude_extract->hplc purified_bph Purified this compound hplc->purified_bph spectroscopy Spectroscopic Analysis (e.g., Transient Absorption) purified_bph->spectroscopy data_analysis Data Analysis spectroscopy->data_analysis

References

A Technical Guide to the Spectroscopic Properties of Bacteriopheophytin: In Vivo and In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriopheophytin (BPh) is a critical pigment in bacterial photosynthesis, structurally analogous to bacteriochlorophyll (BChl) but lacking the central magnesium ion.[1][2] This seemingly minor structural alteration imparts profound functional significance, positioning BPh as the primary electron acceptor in the light-induced charge separation process within type II photosynthetic reaction centers (RCs), such as those found in purple bacteria.[2][3] Understanding the spectroscopic properties of BPh, both in its isolated state (in vitro) and within its native protein environment (in vivo), is fundamental to elucidating the mechanics of photosynthetic energy conversion and can inform the design of novel bio-inspired systems for energy and drug development.

This technical guide provides an in-depth analysis of the distinct spectroscopic signatures of this compound a (the most common form), comparing its properties in organic solvents with those inside the complex protein scaffold of the bacterial reaction center. We present key quantitative data, detailed experimental protocols for its study, and logical diagrams to visualize its functional and experimental workflows.

Spectroscopic Properties of this compound in vitro

When extracted from the protein complex and dissolved in organic solvents, this compound a exhibits a characteristic absorption spectrum defined by several key features. The spectrum is dominated by two major absorption bands: the Soret band (or B band) in the near-UV region (350-400 nm) and the Qy band in the near-infrared region (750-775 nm). A less intense Qx band is also present in the visible region (520-530 nm).[4]

The precise peak positions (λ_max) of these bands are sensitive to the solvent's polarity and refractive index.[5] This solvatochromic shift is a key characteristic of porphyrin-like macrocycles. For instance, the main Qy absorption peak of BChl a, a closely related molecule, can shift by up to 20 nm depending on the solvent. The data compiled from various sources indicates similar behavior for BPh a.

Quantitative Spectroscopic Data (in vitro)

The following table summarizes the absorption maxima for this compound a in common organic solvents. Due to the variability in reported values across different studies, these figures represent a consensus from the available literature.

SolventSoret Band (B_x, B_y) (nm)Qx Band (nm)Qy Band (nm)Molar Extinction Coefficient (ε) at Qy (M⁻¹cm⁻¹)
Diethyl Ether~358, ~385~525~750Data not consistently available
Methanol~367~520~754Data not consistently available
Acetone / Methanol (7:2)~367~524~748Data not consistently available

Note: Molar extinction coefficients for this compound a are not as widely documented as for Bacteriochlorophylls. Researchers often rely on coefficients determined for specific experimental conditions.[3]

Spectroscopic Properties of this compound in vivo

Within the photosynthetic reaction center, BPh is held in a highly specific and rigid protein environment. This interaction with amino acid residues dramatically alters its spectroscopic properties compared to the in vitro state. There are two BPh molecules in the RC, denoted H_A and H_B, which are positioned along two potential electron transfer pathways.

The most significant change is a pronounced blue shift of the Qy absorption band. For example, in Rhodobacter sphaeroides, the Qy band of BPh shifts from ~750-755 nm in organic solvents to approximately 760 nm in vivo.[4] This shift is attributed to pigment-protein interactions, including hydrogen bonding and the local dielectric environment, which modulate the energy levels of the BPh molecule.

Quantitative Spectroscopic Data (in vivo)

The table below presents the in vivo absorption maxima for the Qy band of this compound in the reaction centers of two well-studied purple bacteria.

Bacterial SpeciesReaction Center CofactorsBPh Qy Absorption Band (H-band) (nm)
Cereibacter (Rhodobacter) sphaeroidesBacteriochlorophyll a, this compound a~760
Blastochloris viridisBacteriochlorophyll b, this compound b~830

Key Experimental Protocols

Accurate spectroscopic analysis requires meticulous sample preparation. Below are detailed methodologies for the extraction of BPh for in vitro studies and the isolation of photosynthetic reaction centers for in vivo analysis.

Protocol 1: Extraction and Purification of this compound a (in vitro)

This protocol describes a single-step extraction suitable for subsequent analysis by HPLC and spectroscopy.[6]

Materials:

  • Cell pellet from a BPh a-containing bacterial culture (e.g., Rhodobacter sphaeroides)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Rotary evaporator or nitrogen stream for drying

Methodology:

  • Cell Lysis and Extraction:

    • To a known mass of cell pellet, add a ternary solvent mixture of methanol, hexane, and water in a 2:1:1 ratio (v/v/v).

    • Vortex the mixture vigorously for 15-20 minutes at room temperature, ensuring complete cell lysis and pigment extraction. The mixture will become intensely colored.

  • Phase Separation:

    • Centrifuge the mixture at 4,000 x g for 10 minutes to separate the phases.

    • Three layers will form: an upper hexane layer containing non-polar compounds (including BPh a), a lower aqueous methanol layer, and a solid pellet of cell debris.

  • Isolation:

    • Carefully collect the upper hexane layer containing the BPh a.

    • For quantitative analysis, the extraction can be repeated on the pellet and lower phase to ensure complete recovery.

  • Purification and Concentration:

    • The collected hexane fraction can be directly used for HPLC analysis for further purification.

    • To obtain a concentrated pigment solution for spectroscopy, the solvent can be evaporated under a gentle stream of nitrogen or using a rotary evaporator.

    • Re-dissolve the dried pigment in the desired solvent (e.g., diethyl ether, acetone) for spectroscopic measurement.

Protocol 2: Isolation of Photosynthetic Reaction Centers (in vivo)

This protocol is a common method for isolating RCs from purple bacteria like Rhodobacter sphaeroides, using the detergent lauryldimethylamine oxide (LDAO).[1]

Materials:

  • Bacterial cells grown under photosynthetic conditions

  • Buffer A: 10 mM Tris-HCl, pH 8.0

  • Lysozyme

  • DNase I

  • LDAO (Lauryl Dimethylamine N-oxide) solution (e.g., 20% w/v)

  • Buffer B: 10 mM Sodium Phosphate, pH 7.0, 0.05% LDAO

  • Ultracentrifuge

  • Chromatography column (e.g., DEAE-cellulose)

Methodology:

  • Preparation of Chromatophores (Membrane Vesicles):

    • Harvest cells by centrifugation and resuspend them in Buffer A.

    • Treat with lysozyme and a small amount of DNase I to digest the cell wall and degrade released DNA.

    • Lyse the cells using a French press or sonication.

    • Remove unbroken cells by low-speed centrifugation (e.g., 10,000 x g for 20 min).

    • Pellet the membrane fragments (chromatophores) by ultracentrifugation (e.g., 150,000 x g for 90 min).

  • Solubilization of Reaction Centers:

    • Resuspend the chromatophore pellet in Buffer B.

    • Add LDAO to a final concentration of 0.5-1.0% (w/v) to solubilize the membrane proteins.

    • Stir gently on ice for 30-60 minutes.

    • Centrifuge at high speed to pellet the unsolubilized material. The supernatant now contains the solubilized RC-LH1 core complexes.

  • Purification by Chromatography:

    • Load the supernatant onto an anion-exchange column (e.g., DEAE-cellulose) pre-equilibrated with Buffer B.

    • Wash the column with Buffer B to remove unbound proteins.

    • Elute the RCs using a salt gradient (e.g., 0-500 mM NaCl in Buffer B). The RCs will elute as a distinct colored fraction.

  • Final Sample Preparation:

    • Pool the pure RC fractions.

    • The sample can be concentrated using ultrafiltration.

    • The final RC preparation is suspended in Buffer B and is ready for spectroscopic analysis.

Visualizing Pathways and Workflows

Electron Transfer Pathway in Bacterial Photosynthesis

The primary photochemical event in purple bacteria involves a light-driven transfer of an electron from a special pair of bacteriochlorophyll molecules (P) to a series of acceptors. This compound (BPh) serves as the crucial intermediary acceptor, receiving the electron from an accessory bacteriochlorophyll (BChl) and rapidly passing it to a quinone molecule (Q_A).

Electron_Transfer_Pathway P P (Special Pair) BChl Dimer BChl_A BChl_A Accessory BChl P->BChl_A ~3 ps BPh_A BPh_A This compound BChl_A->BPh_A ~1 ps Q_A Q_A Primary Quinone BPh_A->Q_A ~200 ps Q_B Q_B Secondary Quinone Q_A->Q_B

Caption: Electron transfer cascade in the bacterial photosynthetic reaction center.

Experimental Workflow for Spectroscopic Comparison

The comparative analysis of BPh's spectroscopic properties requires two distinct sample preparation pathways leading to a final analytical step. This workflow ensures that both the isolated pigment and its native complex are analyzed under controlled conditions.

Experimental_Workflow cluster_invitro In Vitro Pathway cluster_invivo In Vivo Pathway start_vitro Bacterial Cell Culture extract Pigment Extraction (e.g., Hexane/Methanol) start_vitro->extract purify HPLC Purification (Optional) extract->purify sample_vitro BPh in Organic Solvent purify->sample_vitro analysis UV-Vis-NIR Absorption Spectroscopy sample_vitro->analysis start_vivo Bacterial Cell Culture chroma Chromatophore Preparation start_vivo->chroma isolate RC Isolation (Detergent Solubilization) chroma->isolate sample_vivo Purified Reaction Centers isolate->sample_vivo sample_vivo->analysis data Comparative Data Analysis (Peak Shifts, Line Shape) analysis->data

Caption: Workflow for comparing in vivo and in vitro spectroscopic properties.

Conclusion

The spectroscopic properties of this compound are exquisitely sensitive to its molecular environment. In vitro, its absorption maxima shift predictably with solvent polarity, providing a baseline understanding of its electronic transitions. In vivo, the rigid and specific interactions within the reaction center protein cause significant spectral shifts, fine-tuning the pigment's redox potential to facilitate highly efficient, light-driven electron transfer. The comparative analysis of these two states, guided by the protocols and workflows detailed here, is essential for a complete understanding of bacterial photosynthesis and provides a powerful framework for the development of bio-mimetic technologies.

References

An In-Depth Technical Guide on the Natural Occurrence and Distribution of Bacteriopheophytin in Different Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriopheophytin, a critical pigment in bacterial photosynthesis, plays a pivotal role as a primary electron acceptor in the intricate machinery of phototrophic bacteria.[1] This document provides a comprehensive technical overview of the natural occurrence and distribution of this compound across various bacterial species, details established experimental protocols for its study, and visualizes its function in key biological pathways.

This compound is structurally a bacteriochlorophyll molecule lacking the central magnesium ion.[1][2] This seemingly minor alteration has profound functional consequences, enabling it to accept an electron during the initial light-induced charge separation in the photosynthetic reaction center. Its presence is a defining feature of anoxygenic phototrophic bacteria, which, unlike plants and cyanobacteria, do not produce oxygen as a photosynthetic byproduct. These bacteria utilize wavelengths of light not absorbed by oxygenic phototrophs, allowing them to thrive in unique ecological niches.[2]

This guide will delve into the distribution of this compound in key groups of phototrophic bacteria, including purple sulfur and non-sulfur bacteria, green sulfur bacteria, and heliobacteria. We will present available quantitative data on its abundance, provide detailed methodologies for its extraction and analysis, and illustrate its central role in the photosynthetic electron transport chain.

Natural Occurrence and Distribution of this compound

This compound is an integral component of the photosynthetic apparatus in a diverse range of anoxygenic phototrophic bacteria. Its distribution is directly linked to the presence of different types of bacteriochlorophylls, from which it is derived.

Purple Bacteria (Phylum: Proteobacteria)

Purple bacteria, which include both sulfur and non-sulfur species, are characterized by their use of bacteriochlorophyll a or b.[3] Consequently, their reaction centers contain this compound a or b.

  • Purple Sulfur Bacteria (e.g., Chromatium vinosum, Allochromatium minutissimum): These bacteria utilize reduced sulfur compounds as electron donors.[4] Their reaction centers contain bacteriochlorophyll a and, accordingly, this compound a.[3][5] Studies on Chromatium minutissimum have shown the reversible photoreduction of this compound, confirming its role as a primary electron acceptor.[5]

  • Purple Non-Sulfur Bacteria (e.g., Rhodobacter sphaeroides, Rhodospirillum rubrum): This is a well-studied group of phototrophic bacteria. The reaction center of Rhodobacter sphaeroides is known to contain four molecules of bacteriochlorophyll a and two molecules of this compound a.[6] This 2:1 ratio of bacteriochlorophyll to this compound within the reaction center is a key feature of its architecture.

Green Sulfur Bacteria (Phylum: Chlorobi)

Green sulfur bacteria, such as Chlorobium tepidum, are strict anaerobes that utilize sulfide as an electron donor.[4] They possess bacteriochlorophylls c, d, or e in their main light-harvesting antennae, the chlorosomes, and bacteriochlorophyll a in their reaction centers.[3][4] Therefore, their reaction centers contain this compound a.

Heliobacteria (Phylum: Firmicutes)

Heliobacteria, for instance Heliobacterium chlorum, are unique among phototrophic bacteria as they are Gram-positive and contain bacteriochlorophyll g.[7] Consequently, their photosynthetic reaction centers utilize this compound g.[8] The esterifying alcohol in their bacteriochlorophyll g is farnesol, not phytol which is common in other bacteriochlorophylls.[8]

Quantitative Data on this compound Distribution

The precise quantification of this compound in relation to bacteriochlorophyll provides insights into the composition and efficiency of the photosynthetic apparatus. While whole-cell ratios can vary with growth conditions such as light intensity, the stoichiometry within the reaction center is generally fixed.[9][10]

Bacterial SpeciesType of this compoundMolar Ratio (this compound : Bacteriochlorophyll) in Reaction CenterReference(s)
Rhodobacter sphaeroidesThis compound a2 : 4 (1 : 2)[6]
Allochromatium vinosumThis compound a2 : 4 (1 : 2)[3]
A mutant of Rhodobacter sphaeroides lacking BchF3-Vinyl this compound a1 : 2[6]

Role in Photosynthetic Electron Transport

This compound is the primary stable electron acceptor in the photosynthetic reaction centers of anoxygenic phototrophic bacteria. Upon excitation of the special pair of bacteriochlorophyll molecules (P) by light energy, an electron is rapidly transferred to this compound. This charge separation is the fundamental step in converting light energy into chemical energy.

From this compound, the electron is then passed down an electron transport chain, typically involving quinones and cytochromes, ultimately leading to the generation of a proton motive force that drives ATP synthesis.[1][11]

Signaling Pathways and Logical Relationships

The primary "signaling" role of this compound is the initiation of the photosynthetic electron transport chain. There is currently no evidence to suggest its involvement in broader intracellular signaling pathways. The logical relationship is a direct, linear transfer of an electron as part of a larger energy conversion process.

Below is a DOT script representation of the initial steps of the electron transport chain in purple bacteria.

Electron_Transport_Chain cluster_RC Reaction Center P Special Pair (P) Bacteriochlorophyll P_star Excited Special Pair (P*) P->P_star BChl Accessory Bacteriochlorophyll P_star->BChl Electron Transfer (~3 ps) BPheo This compound BChl->BPheo Electron Transfer (~1 ps) QA Primary Quinone (QA) BPheo->QA Electron Transfer (~200 ps) QB Secondary Quinone (QB) QA->QB Electron Transfer Light Light (Photon) Light->P Excitation

Caption: Initial electron transfer steps in the reaction center of purple bacteria.

Experimental Protocols

The study of this compound necessitates reliable methods for its extraction and quantification. Below are detailed protocols for these procedures.

Pigment Extraction

This protocol is a synthesis of commonly used methods for the extraction of bacteriochlorophylls and bacteriopheophytins from bacterial cells.[12][13][14]

Materials:

  • Bacterial cell culture

  • Centrifuge and centrifuge tubes

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • 50 mM Tris buffer, pH 8.0

  • Glass beads (optional, for cell lysis)

  • Vortex mixer

  • Syringe filters (0.2 µm, PTFE)

  • Spectrophotometer

Procedure:

  • Cell Harvesting: Centrifuge a known volume of bacterial culture to pellet the cells. The required volume will depend on the cell density and pigment content.

  • Homogenization: Resuspend the cell pellet in a small volume of 50 mM Tris buffer (pH 8.0). For bacteria with tough cell walls, homogenization can be improved by adding glass beads and vortexing vigorously.

  • Extraction: Add an extraction solvent mixture of acetone:methanol (7:2, v/v) to the homogenized cells. A common ratio is 1 part cell suspension to 9 parts solvent.

  • Incubation: Vortex the mixture thoroughly and incubate in the dark at room temperature for 15-30 minutes to ensure complete extraction of pigments.

  • Clarification: Centrifuge the extract to pellet cell debris.

  • Filtration: Carefully transfer the supernatant containing the extracted pigments to a clean tube. For HPLC analysis, filter the supernatant through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.

  • Storage: If not analyzed immediately, store the pigment extract in the dark at -20°C to prevent degradation.

Spectrophotometric Quantification

Spectrophotometry provides a rapid method for estimating the concentration of bacteriochlorophylls and can be adapted for this compound.[15][16][17][18]

Procedure:

  • Blank Measurement: Use the extraction solvent (e.g., acetone:methanol 7:2 v/v) to zero the spectrophotometer.

  • Absorbance Spectrum: Measure the absorbance spectrum of the pigment extract over a relevant wavelength range (e.g., 350-900 nm).

  • Quantification of Bacteriochlorophyll: The concentration of specific bacteriochlorophylls can be calculated using their known absorption maxima and extinction coefficients in the chosen solvent. For example, bacteriochlorophyll a in acetone:methanol (7:2) has a major absorption peak around 770 nm.

  • Quantification of this compound: this compound has distinct absorption peaks from bacteriochlorophyll. For instance, this compound a has a characteristic Qx band around 530 nm and a Qy band around 750 nm. Quantification can be performed using the Beer-Lambert law (A = εbc), where A is the absorbance at a specific wavelength, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.

  • Correction for Pheopigments: To differentiate between chlorophylls and their corresponding pheophytins, an acidification step can be used. Addition of a small amount of dilute HCl will convert chlorophylls to pheophytins, and the change in absorbance at specific wavelengths can be used to calculate the initial concentrations of both pigments.[15][17]

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a more precise method for separating and quantifying different pigments, including bacteriochlorophylls and bacteriopheophytins.[18][19][20][21][22]

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or fluorescence detector.

  • Reversed-phase C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm).

Mobile Phase (Example Gradient):

  • Solvent A: Methanol/Acetone/H₂O (64:16:20 v/v/v)

  • Solvent B: Methanol/Acetone (80:20 v/v)

Procedure:

  • Sample Preparation: Use the filtered pigment extract as prepared in the extraction protocol.

  • Injection: Inject a known volume of the extract onto the HPLC column.

  • Elution: Run a gradient elution program. An example program could be a linear gradient from 50% to 100% Solvent B over 15-20 minutes, followed by an isocratic hold at 100% Solvent B to elute all compounds.

  • Detection: Monitor the eluate at specific wavelengths corresponding to the absorption maxima of the pigments of interest (e.g., 770 nm for bacteriochlorophyll a, and around 530 nm and 750 nm for this compound a).

  • Quantification: Identify and quantify the pigments by comparing their retention times and absorption spectra with those of known standards. The concentration is determined from the peak area, calibrated against a standard curve.

Below is a DOT script illustrating a typical experimental workflow for the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis culture Bacterial Culture centrifugation1 Centrifugation culture->centrifugation1 pellet Cell Pellet centrifugation1->pellet extraction Pigment Extraction (Acetone:Methanol) pellet->extraction centrifugation2 Centrifugation extraction->centrifugation2 supernatant Pigment Extract centrifugation2->supernatant filtration Filtration (0.2 µm) supernatant->filtration final_extract Filtered Extract filtration->final_extract spectro Spectrophotometry final_extract->spectro hplc HPLC final_extract->hplc

Caption: Workflow for the extraction and analysis of this compound.

Conclusion

This compound is a universally conserved and functionally indispensable component of the photosynthetic machinery in anoxygenic phototrophic bacteria. Its natural distribution mirrors that of its parent bacteriochlorophyll molecules across diverse bacterial phyla. The stoichiometric relationship between this compound and bacteriochlorophyll within the reaction center is a tightly regulated aspect of the photosynthetic apparatus. The detailed experimental protocols provided in this guide offer robust methods for the extraction, quantification, and analysis of this crucial pigment, facilitating further research into bacterial photosynthesis and its potential applications in biotechnology and drug development. The visualization of its role in the initial steps of electron transport highlights its central importance in the primary conversion of light into chemical energy.

References

Methodological & Application

Spectroscopic Characterization of Bacteriopheophytin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriopheophytin (BPheo), a key pigment in photosynthetic bacteria, plays a crucial role in the primary electron transfer events of photosynthesis. As a derivative of bacteriochlorophyll lacking the central magnesium ion, its unique photophysical and electrochemical properties make it a molecule of significant interest in various research fields, including photosynthesis, bio-inspired energy systems, and photodynamic therapy. Accurate and comprehensive characterization of BPheo is paramount for understanding its function and for its potential applications in drug development. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Application Note: UV-Visible absorption spectroscopy is a fundamental technique for the initial identification and quantification of this compound. The spectrum of BPheo is characterized by two major absorption bands: the Soret band in the near-UV region and the Qx and Qy bands in the visible and near-infrared regions, respectively. The position and intensity of these bands are sensitive to the solvent environment and aggregation state of the molecule. This technique is routinely used to determine the concentration of BPheo in solution using the Beer-Lambert law, provided the molar extinction coefficient is known.

Quantitative Data: UV-Visible Absorption Maxima
SolventSoret Band (λ_max, nm)Qx Band (λ_max, nm)Qy Band (λ_max, nm)Molar Extinction Coefficient (ε) at Qy (M⁻¹cm⁻¹)
Methanol~360, ~380~530~750Data not consistently available for BPheo, often referenced in relation to Bacteriochlorophyll
Acetone/Methanol (7:2 v/v)~358, ~385~525~749Referenced from Bacteriochlorophyll a: ~76,000[1]
Diethyl Ether~355, ~383~523~748Data not consistently available for BPheo
Alcohol-glycerol solutions--~857 (dimer)-

Note: The exact absorption maxima and molar extinction coefficients can vary depending on the specific this compound derivative (e.g., this compound a, b, e) and the purity of the sample. Molar extinction coefficients for bacteriopheophytins are less commonly reported than for bacteriochlorophylls.

Experimental Protocol: UV-Visible Absorption Spectroscopy
  • Sample Preparation:

    • Dissolve a known mass of purified this compound in a spectroscopic grade solvent (e.g., methanol, acetone/methanol 7:2 v/v).

    • Prepare a series of dilutions to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Protect the sample from direct light to prevent photodegradation.[2]

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Warm up the instrument lamps (tungsten and deuterium) for at least 30-60 minutes before measurements for stable readings.[3]

  • Data Acquisition:

    • Use a quartz cuvette with a known path length (typically 1 cm).

    • Record a baseline spectrum with the pure solvent.[3]

    • Measure the absorbance spectrum of the this compound solution over a wavelength range of at least 300 nm to 900 nm.[1]

    • Ensure the absorbance at the Qy maximum is within the optimal range of 0.3 to 0.85 for accurate measurements.[4]

  • Data Analysis:

    • Identify the wavelengths of the Soret, Qx, and Qy absorption maxima.

    • If the molar extinction coefficient (ε) is known, calculate the concentration (c) using the Beer-Lambert law: A = εcl, where A is the absorbance at a specific wavelength, l is the path length.

Fluorescence Spectroscopy

Application Note: Fluorescence spectroscopy is a highly sensitive technique used to study the excited state properties of this compound. Upon excitation at an absorption band, BPheo emits fluorescence at a longer wavelength. The fluorescence emission spectrum, quantum yield, and lifetime provide valuable information about the molecule's electronic structure, conformation, and interactions with its environment. This technique is particularly useful in studying energy transfer processes in photosynthetic systems and for developing fluorescent probes.

Quantitative Data: Fluorescence Properties
ParameterValueConditions
Fluorescence Emission Maximum ~750 - 850 nmDependent on solvent and excitation wavelength
Fluorescence Lifetime (τf) ~2.2 - 3.6 nsIn various organic solvents[5]
Fluorescence Quantum Yield (Φf) ~0.1 - 0.2For related bacteriochlorins[6]

Note: Fluorescence properties are highly sensitive to the solvent polarity, viscosity, and the presence of quenchers.

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare dilute solutions of this compound in a spectroscopic grade solvent to avoid inner filter effects and reabsorption of emitted light.[5] The absorbance of the sample at the excitation wavelength should generally be below 0.1.

    • Ensure the solvent is free of fluorescent impurities.

  • Instrumentation:

    • Use a sensitive spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a detector (e.g., photomultiplier tube).

  • Data Acquisition:

    • Set the excitation wavelength to one of the absorption maxima of this compound (e.g., in the Soret or Qx band).

    • Record the fluorescence emission spectrum over a wavelength range that includes the expected emission peak (e.g., 700 nm to 900 nm).

    • To measure the fluorescence quantum yield, a reference standard with a known quantum yield (e.g., a rhodamine dye) is typically used.[6]

    • Fluorescence lifetime measurements are performed using time-correlated single-photon counting (TCSPC) or phase-modulation fluorometry.[5]

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence emission.

    • Calculate the fluorescence quantum yield relative to the standard.

    • Analyze the fluorescence decay curve to determine the fluorescence lifetime.

Circular Dichroism (CD) Spectroscopy

Application Note: Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This compound is chiral, and its CD spectrum provides information about its three-dimensional structure and its interactions with other molecules, such as proteins in photosynthetic reaction centers.[7] Exciton coupling between multiple BPheo molecules or between BPheo and bacteriochlorophylls can give rise to characteristic CD signals, which are sensitive to the relative orientation and distance between the interacting chromophores.

Quantitative Data: Circular Dichroism
Spectral RegionTypical Features for BPheo DimersInterpretation
Qy Band Significant increase in rotational strength compared to monomer.[7]Indicates strong exciton coupling between the transition dipoles of the interacting molecules.
Soret Band Complex spectra resulting from the overlap of multiple electronic transitions.Provides information on the overall arrangement of the chromophores.

Note: CD spectra are often reported in units of molar ellipticity ([(\theta)]) in deg·cm²·dmol⁻¹.[8]

Experimental Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation:

    • Dissolve the this compound sample in a suitable buffer or solvent that does not have high absorbance in the wavelength range of interest.[9] Phosphate buffers are often a good choice.[10]

    • The concentration of the sample should be carefully determined and adjusted to give an optimal absorbance (typically around 0.8-1.0 at the wavelength of maximum absorption) in the cuvette path length used.[11]

  • Instrumentation:

    • Use a CD spectropolarimeter.

    • Purge the instrument with nitrogen gas, especially for measurements in the far-UV region.

  • Data Acquisition:

    • Use a quartz cuvette with a defined path length (e.g., 1 cm or 0.1 cm).

    • Record a baseline spectrum of the buffer/solvent.

    • Measure the CD spectrum of the sample over the desired wavelength range (e.g., 300 nm to 900 nm).

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity if the concentration and path length are known.[8]

    • Analyze the shape and sign of the CD bands to infer structural information.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. It is also instrumental in identifying degradation products and metabolites, which is crucial for drug development and stability studies.[12] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for analyzing porphyrin-based molecules. Tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis.

Quantitative Data: Mass Spectrometry
Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation of Fragmentation
Positive Ion ESI-MS/MS [M+H]⁺Loss of the phytyl tail (-278 Da)[13]Cleavage of the ester linkage at the C-17 position.
Loss of the carbomethoxy group from the isocyclic ring.Characteristic fragmentation of the chlorin macrocycle.
Loss of side chains from the porphyrin ring.Provides information on the substitution pattern.
This compound-e homologues 799.7, 813.8, 827.9Loss of H₂O (-18 AMU), Loss of farnesol group (-222 AMU)[14]Identification of different homologues and their degradation products.[14]

Note: The exact m/z values will depend on the specific this compound derivative and its isotopic distribution.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Dissolve the this compound sample in a solvent compatible with the chosen ionization technique (e.g., methanol/acetonitrile for ESI).

    • For MALDI, the sample is co-crystallized with a suitable matrix on a target plate.

    • Ensure the sample is free from salts and detergents that can interfere with ionization.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ion source (ESI or MALDI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[15]

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the theoretical mass of this compound.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure and identify characteristic losses of functional groups.[13]

Visualization of Experimental Workflows

Spectroscopic Characterization Workflow

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation BPheo_Sample This compound Sample Purification Purification (e.g., HPLC) BPheo_Sample->Purification Solubilization Solubilization in appropriate solvent Purification->Solubilization UV_Vis UV-Visible Spectroscopy Solubilization->UV_Vis Identification & Quantification Fluorescence Fluorescence Spectroscopy Solubilization->Fluorescence Photophysical Properties CD Circular Dichroism Solubilization->CD Structural Analysis MS Mass Spectrometry Solubilization->MS Molecular Weight & Structure Concentration Concentration & Purity UV_Vis->Concentration Excited_State Excited State Properties Fluorescence->Excited_State Conformation Conformation & Interactions CD->Conformation Structure_ID Structure & MW Confirmation MS->Structure_ID

Caption: Workflow for the spectroscopic characterization of this compound.

Mass Spectrometry Fragmentation Analysis Pathway

MS_Fragmentation_Pathway cluster_fragments Fragmentation Products cluster_analysis Structural Elucidation BPheo_Ion This compound [M+H]⁺ Fragment1 Loss of Phytyl Tail [M+H - 278]⁺ BPheo_Ion->Fragment1 CID Fragment2 Loss of Carbomethoxy Group BPheo_Ion->Fragment2 CID Fragment3 Other Side Chain Losses BPheo_Ion->Fragment3 CID Structure_Confirmation Confirmation of Core Structure & Side Chains Fragment1->Structure_Confirmation Fragment2->Structure_Confirmation Fragment3->Structure_Confirmation

Caption: Logical relationship in MS/MS fragmentation analysis of this compound.

References

Probing the Fleeting Moments of Photosynthesis: Application of Femtosecond Transient Absorption Spectroscopy to Bacteriopheophytin Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The initial steps of photosynthesis, the conversion of light energy into chemical energy, occur on incredibly fast timescales, often in the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) range. Understanding these ultrafast events is crucial for fields ranging from fundamental biology to the development of artificial photosynthetic systems and novel herbicides. Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful technique that allows researchers to observe these fleeting moments in real-time. This application note provides a detailed overview and experimental protocols for utilizing fs-TAS to study the kinetics of bacteriopheophytin, a key electron acceptor in the reaction centers of photosynthetic bacteria.

The Role of this compound in Photosynthesis

In bacterial photosynthesis, the process is initiated by the absorption of a photon by a specialized pair of bacteriochlorophyll molecules known as the "special pair" (P). This creates an excited state, P*, which then rapidly transfers an electron to a series of acceptor molecules. This compound (BPh) acts as a crucial intermediary electron acceptor, receiving the electron from either the special pair directly or via an accessory bacteriochlorophyll molecule (B). The kinetics of this electron transfer to and from this compound are fundamental to the high quantum efficiency of photosynthesis.

Principle of Femtosecond Transient Absorption Spectroscopy (fs-TAS)

Fs-TAS is a pump-probe technique. A short, intense "pump" pulse excites the sample, initiating the photochemical or photophysical process of interest. A second, weaker "probe" pulse, delayed in time with respect to the pump pulse, is then passed through the sample. By measuring the change in the absorption of the probe pulse at different time delays, a transient absorption spectrum is generated. This spectrum reveals the formation and decay of transient species, such as the excited state of the special pair (P*) and the reduced this compound anion (BPh⁻).

Data Presentation: this compound Kinetics

The following tables summarize key kinetic data for electron transfer events involving this compound in bacterial reaction centers, as determined by fs-TAS.

Bacterial SpeciesElectron Transfer StepTime Constant (ps)Reference(s)
Rhodopseudomonas sphaeroides R-26P* → P⁺BPh⁻ (Direct)2.8 ± 0.2[1][2]
Rhodobacter sphaeroidesP* → P⁺B⁻3.5 ± 0.2[3]
Rhodobacter sphaeroidesP⁺B⁻ → P⁺BPh⁻0.8 ± 0.1[3]
Rhodobacter sphaeroidesP⁺B⁻ → P⁺BPh⁻~1.5[4]
Rhodobacter sphaeroidesP⁺BPh⁻ formation (delayed)~2[4]

Table 1: Time constants of early electron transfer events involving this compound in Rhodobacter and Rhodopseudomonas species.

Experimental Protocols

This section provides a detailed methodology for the isolation of bacterial reaction centers and the subsequent fs-TAS experiment to study this compound kinetics.

Protocol 1: Isolation and Purification of Bacterial Reaction Centers from Rhodobacter sphaeroides

This protocol is adapted from established methods utilizing ion-exchange and affinity chromatography.

Materials:

  • Rhodobacter sphaeroides cell paste

  • Buffer A: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • Buffer B: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% (w/v) Lauryldimethylamine N-oxide (LDAO)

  • Buffer C: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.025% (w/v) LDAO

  • DEAE-cellulose or similar anion-exchange resin

  • Ni-NTA resin (for His-tagged reaction centers)

  • Spectrophotometer

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell paste in Buffer A and lyse the cells using a French press or sonication.

  • Chromatophore Isolation: Centrifuge the lysate at low speed to remove cell debris. Pellet the chromatophores (membrane vesicles containing the reaction centers) by ultracentrifugation.

  • Solubilization: Resuspend the chromatophore pellet in Buffer B to solubilize the membrane proteins. Stir gently on ice for 30-60 minutes.

  • Clarification: Centrifuge at high speed to pellet unsolubilized material. The supernatant contains the solubilized reaction centers.

  • Ion-Exchange Chromatography:

    • Load the supernatant onto a DEAE-cellulose column pre-equilibrated with Buffer C.

    • Wash the column with Buffer C to remove unbound proteins.

    • Elute the reaction centers using a linear gradient of NaCl (0-500 mM) in Buffer C.

  • Affinity Chromatography (for His-tagged RCs):

    • Incubate the solubilized reaction centers with Ni-NTA resin.

    • Wash the resin with a buffer containing a low concentration of imidazole.

    • Elute the His-tagged reaction centers with a buffer containing a high concentration of imidazole.

  • Purity Check: Assess the purity of the isolated reaction centers by measuring the absorbance spectrum. A ratio of A280/A802 of less than 1.5 is generally considered to indicate a pure sample.

  • Concentration and Storage: Concentrate the purified reaction centers and store them at -80°C in a buffer containing a cryoprotectant like glycerol.

Protocol 2: Femtosecond Transient Absorption Spectroscopy (fs-TAS) of this compound Kinetics

Equipment:

  • Femtosecond laser system (e.g., Ti:sapphire oscillator and regenerative amplifier)

  • Optical Parametric Amplifier (OPA) for wavelength tuning

  • Pump-probe setup with a variable delay line

  • Spectrometer and CCD detector or photodiode array

  • Sample holder (e.g., a cuvette with a magnetic stirrer)

Procedure:

  • Sample Preparation:

    • Dilute the purified reaction center sample in a suitable buffer (e.g., Buffer C) to an optical density of ~0.5-1.0 at the excitation wavelength in the desired path length cuvette.

    • Ensure the sample is constantly stirred during the experiment to prevent photobleaching.

  • Laser Setup and Wavelength Selection:

    • Generate pump pulses at a wavelength that specifically excites the special pair (P), typically around 860-870 nm for Rhodobacter sphaeroides.

    • Generate a broadband white-light continuum probe pulse by focusing a portion of the fundamental laser output onto a nonlinear crystal (e.g., sapphire or CaF2).

  • Data Acquisition:

    • Direct the pump and probe beams to be spatially overlapped at the sample position.

    • Vary the time delay between the pump and probe pulses using a motorized delay stage.

    • For each time delay, record the spectrum of the probe pulse with and without the pump pulse.

    • Calculate the change in absorbance (ΔA) as a function of wavelength and time delay.

  • Data Analysis:

    • Chirp Correction: Correct for the group velocity dispersion of the white-light probe pulse, which causes different colors to arrive at the sample at slightly different times. This is typically done by measuring the transient absorption of a non-resonant solvent.

    • Artifact Removal: Identify and remove any coherent artifacts that may appear around time zero.

    • Global Analysis: Fit the entire dataset (ΔA as a function of wavelength and time) to a kinetic model. This involves assuming a number of distinct spectral components (e.g., P*, BPh⁻) and fitting their rise and decay kinetics. The output of this analysis is often presented as Decay-Associated Difference Spectra (DADS), which represent the spectral changes associated with each kinetic component.

    • Target Analysis: If a specific kinetic model is hypothesized (e.g., P* → P⁺B⁻ → P⁺BPh⁻), the data can be fit to this model to extract the rate constants for each step.

Visualizations

The following diagrams illustrate the key processes and workflows described in this application note.

Photosynthetic_Electron_Transfer cluster_RC Bacterial Reaction Center P Special Pair (P) P_star Excited Special Pair (P*) P->P_star Excitation B Accessory Bacteriochlorophyll (B) P_star->B Electron Transfer (~3.5 ps) BPh This compound (BPh) P_star->BPh Direct Electron Transfer (~2.8 ps) B->BPh Electron Transfer (~0.8 ps) Q Quinone (Q) BPh->Q Electron Transfer Photon Photon Photon->P Light Absorption

Caption: Electron transfer pathway in a bacterial reaction center.

FsTAS_Workflow cluster_exp Experimental Setup cluster_data Data Analysis Laser Femtosecond Laser OPA Optical Parametric Amplifier Laser->OPA Probe Probe Pulse (White Light) Laser->Probe Pump Pump Pulse OPA->Pump Sample Sample (Bacterial RCs) Pump->Sample Probe->Sample Detector Spectrometer & Detector Sample->Detector RawData Raw Data (ΔA vs. λ, t) Detector->RawData Chirp Chirp Correction RawData->Chirp Global Global/Target Analysis Chirp->Global Kinetics Kinetic Information (Time Constants) Global->Kinetics

Caption: Experimental workflow for fs-TAS of this compound.

References

Application Notes: Extraction of Bacteriopheophytin from Rhodobacter sphaeroides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bacteriopheophytin (BPh) is a critical pigment in the photosynthetic reaction centers of bacteria like Rhodobacter sphaeroides. It is essentially a bacteriochlorophyll molecule lacking the central magnesium ion[1]. In the intricate process of bacterial photosynthesis, BPh acts as an early electron acceptor within the reaction center, playing a pivotal role in the initial charge separation events that drive the conversion of light energy into chemical energy[1][2]. The study of BPh is essential for understanding the fundamental mechanisms of photosynthesis and for potential applications in bio-inspired energy systems and drug development. These protocols detail established methods for the extraction of this compound from R. sphaeroides cell cultures.

Principles of Extraction

The extraction of the hydrophobic this compound pigment from R. sphaeroides relies on the use of organic solvents to disrupt cell membranes and solubilize the pigment. The choice of solvent is critical for achieving high extraction efficiency while minimizing pigment degradation. Common methods involve monophasic or biphasic solvent systems, often followed by centrifugation to remove cell debris and subsequent chromatographic steps for purification. Factors such as solvent polarity, the presence of water, and the neutralization of cellular acids are important considerations to prevent the unwanted formation of pheophytins from chlorophylls during the extraction process[3].

Experimental Protocols

Protocol 1: High-Efficiency Ternary Solvent Extraction

This method is highly effective for the simultaneous, single-step extraction of this compound, bacteriochlorophyll a, carotenoids, and phospholipids from photosynthetic bacteria[4].

Materials:

  • Rhodobacter sphaeroides cell pellet

  • Methanol (MeOH)

  • Hexane

  • Deionized Water (H₂O)

  • Centrifuge and tubes

  • Vortex mixer

Procedure:

  • Cell Harvesting: Harvest R. sphaeroides cells from culture by centrifugation (e.g., 12,000 x g for 5 minutes at 4°C) to obtain a cell pellet[5].

  • Solvent Addition: For a given volume of cell pellet or cell lysate, add the ternary solvent mixture of methanol, hexane, and water. A common and highly efficient ratio is a methanol/hexane/H₂O mixture[4].

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis. This single-step process is designed for efficient extraction of a broad range of hydrophobic compounds[4].

  • Phase Separation: Centrifuge the mixture at a high speed (e.g., 14,000 x g for 5 minutes at 4°C) to separate the phases and pellet the insoluble cell debris[6].

  • Collection: The upper hexane phase will contain the extracted this compound and other hydrophobic pigments. Carefully collect this supernatant for downstream analysis.

  • Analysis: The extracted pigments can be analyzed using methods such as HPLC with a C18 column[4].

Protocol 2: Acetone/Methanol Extraction

This is a widely used method for the general extraction of pigments from R. sphaeroides[6].

Materials:

  • Rhodobacter sphaeroides cell pellet

  • Acetone/Methanol mixture (7:2, v/v)[5][6]

  • Centrifuge and tubes

  • Vortex mixer

  • Syringe filter (0.45 µm)

Procedure:

  • Cell Harvesting: Prepare a cell pellet by centrifuging the bacterial culture as described in Protocol 1.

  • Solvent Addition: Resuspend the cell pellet in an acetone/methanol (7:2, v/v) solution. For example, mix a 0.1 mL cell pellet or lysate with 0.9 mL of the solvent mixture[5].

  • Extraction: Vortex the sample vigorously for 1 minute to ensure complete extraction of the pigments[6].

  • Clarification: Centrifuge the mixture at 14,000 x g for 5 minutes at 4°C to pellet insoluble materials[6].

  • Collection: Collect the pigment-containing supernatant.

  • Filtration & Analysis: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before analysis by HPLC or spectrophotometry[6].

Data Presentation: Comparison of Extraction Solvents

The selection of a solvent system impacts the efficiency and co-extraction of different molecules. While precise yield percentages are highly dependent on experimental conditions, the literature provides a comparative basis for solvent selection.

Solvent SystemTarget MoleculesReported Efficiency & NotesReference(s)
Methanol/Hexane/Water Carotenoids, Quinones, Bacteriochlorophyll a, this compound a, PhospholipidsDescribed as "extremely efficient" for one-step co-extraction of a wide range of hydrophobic substances from phototrophic bacteria.[4]
Acetone/Methanol (7:2, v/v) General Pigments (including Bacteriochlorophylls and Bacteriopheophytins)A commonly used and effective method for general pigment extraction from R. sphaeroides cells.[5][6]
Acetone-Methanol Mixtures General Hydrophobic MoleculesNoted to have low efficiencies for some non-terpenoid molecules like chlorins.[4]
Hexane TerpenoidsGood solvent for terpenoids but inefficient for the co-extraction of bacteriochlorophyll a and this compound a.[4]
Diethyl Ether Chlorophylls and CarotenoidsExcellent solvent for quantitative extraction from freeze-dried (lyophilized) plant or bacterial material.[3][7]

Visualizations

Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Rhodobacter sphaeroides.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Analysis Culture R. sphaeroides Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Pellet Cell Pellet Harvest->Pellet Solvent Add Organic Solvent (e.g., Acetone/MeOH or Hexane/MeOH/H2O) Pellet->Solvent Vortex Vortex Vigorously (Cell Lysis & Pigment Solubilization) Solvent->Vortex Centrifuge Clarification (Centrifugation) Vortex->Centrifuge Supernatant Collect Pigment-Rich Supernatant Centrifuge->Supernatant Debris Cell Debris (Discard) Centrifuge->Debris Filter Filtration (Optional) Supernatant->Filter Analysis Downstream Analysis (HPLC, Spectroscopy) Filter->Analysis

Caption: Workflow for this compound Extraction.

References

Application Notes and Protocols for Determining the Reduction Potential of Bacteriopheophytin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriopheophytin, a key component in the electron transport chain of photosynthetic bacteria, plays a crucial role as an early electron acceptor.[1] Its reduction potential is a fundamental parameter that governs the efficiency of charge separation and subsequent electron transfer events.[2] Accurate determination of this potential is vital for understanding the bioenergetics of photosynthesis and for the development of novel bio-inspired energy conversion systems and targeted therapeutics. This document provides detailed application notes and experimental protocols for the electrochemical determination of the reduction potential of this compound.

Data Presentation

The reduction potential of this compound and related compounds can be influenced by the surrounding environment, such as the solvent and the protein scaffold. The following table summarizes representative reduction potential values determined by electrochemical methods.

CompoundMethodSolvent/EnvironmentReduction Potential (E½ vs. NHE)Reference
This compoundCyclic VoltammetryOrganic Solvents~ -0.55 V[2]
Pheophytin aSpectroelectrochemistryPS II core complex (pH 6.5)-0.505 V ± 0.006 V[3]
BacteriochlorophyllCyclic VoltammetryOrganic Solvents~ -0.85 V[2]

Signaling Pathway: Electron Transfer in Bacterial Photosynthesis

The initial steps of charge separation in many photosynthetic bacteria involve a series of electron transfer reactions. Upon photoexcitation, the primary electron donor (P870, a bacteriochlorophyll dimer) donates an electron to this compound. This is followed by electron transfer to a series of quinone acceptors. The following diagram illustrates this simplified electron transfer pathway.

ElectronTransfer cluster_RC Reaction Center P870 P870 P870_excited P870* P870->P870_excited Light (Photon) BChl Bacteriochlorophyll P870_excited->BChl < 1 ps BPheo This compound BChl->BPheo ~ 3 ps QA Quinone A (QA) BPheo->QA ~ 200 ps QB Quinone B (QB) QA->QB ~ 100 µs Cyt_bc1 Cytochrome bc1 QB->Cyt_bc1 Proton Pumping Cyt_c2 Cytochrome c2 Cyt_bc1->Cyt_c2 Cyt_c2->P870 Electron Return

Caption: Simplified electron transfer pathway in bacterial photosynthesis.

Experimental Workflows and Protocols

Two primary electrochemical methods for determining the reduction potential of this compound are Cyclic Voltammetry and Spectroelectrochemistry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to study the redox properties of a species in solution.[4][5][6] It involves applying a linearly sweeping potential to a working electrode and measuring the resulting current.

Experimental Workflow:

CV_Workflow prep Sample Preparation cell Electrochemical Cell Assembly prep->cell degas Degassing of Solution cell->degas cv_run Cyclic Voltammetry Scan degas->cv_run data_acq Data Acquisition cv_run->data_acq analysis Data Analysis data_acq->analysis e_half Determine E½ analysis->e_half

Caption: Workflow for Cyclic Voltammetry.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve purified this compound in an appropriate aprotic solvent (e.g., dichloromethane, dimethylformamide) to a final concentration of approximately 1 mM.

    • Prepare a supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in the same solvent) to ensure sufficient conductivity.

  • Electrochemical Cell Assembly:

    • Assemble a three-electrode electrochemical cell.[4]

      • Working Electrode: A glassy carbon or platinum electrode is commonly used. Polish the electrode surface before each experiment.

      • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is a suitable choice.

      • Counter Electrode: A platinum wire or gauze serves as the counter electrode.

  • Degassing:

    • Purge the this compound solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Cyclic Voltammetry Scan:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan from an initial potential where no redox reaction occurs to a potential sufficiently negative to reduce the this compound, and then reverse the scan back to the initial potential. A typical range might be from 0 V to -1.0 V vs. Ag/AgCl.

    • Set the scan rate. A common starting scan rate is 100 mV/s.

  • Data Acquisition:

    • Record the current response as a function of the applied potential. The resulting plot is a cyclic voltammogram.

  • Data Analysis:

    • Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

    • For a reversible one-electron process, the half-wave potential (E½), which is a good approximation of the standard reduction potential, can be calculated as: E½ = (Epa + Epc) / 2

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain electrochemical data and monitor changes in the optical spectrum of the analyte.[7][8] This is particularly useful for identifying the species being reduced or oxidized.

Experimental Workflow:

Spectroelectrochemistry_Workflow prep Sample Preparation cell Optically Transparent Thin-Layer Electrochemical (OTTLE) Cell Assembly prep->cell degas Degassing of Solution cell->degas spec_acq_initial Acquire Initial Spectrum (at resting potential) degas->spec_acq_initial potential_step Apply a Series of Potentials spec_acq_initial->potential_step spec_acq_potential Acquire Spectrum at Each Potential potential_step->spec_acq_potential spec_acq_potential->potential_step data_analysis Data Analysis (Nernst Plot) spec_acq_potential->data_analysis em Determine Em data_analysis->em

Caption: Workflow for Spectroelectrochemistry.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound as described for CV. The concentration may need to be adjusted based on the path length of the spectroelectrochemical cell to obtain an optimal absorbance.

    • Include redox mediators in the solution if necessary to facilitate electron transfer to the this compound.

  • Optically Transparent Thin-Layer Electrochemical (OTTLE) Cell Assembly:

    • Use a specialized OTTLE cell that allows for both electrochemical control and spectroscopic monitoring.[7] These cells typically contain a transparent working electrode (e.g., a gold minigrid).

    • Assemble the cell with the working, reference, and counter electrodes.

  • Degassing:

    • Thoroughly degas the solution as described for CV.

  • Spectroelectrochemical Measurement:

    • Place the OTTLE cell in the light path of a spectrophotometer.

    • Record the initial absorption spectrum of the this compound solution at a potential where no reaction occurs.

    • Apply a series of increasingly negative potentials to the working electrode.

    • At each potential, allow the system to reach equilibrium and record the absorption spectrum. The reduction of this compound will lead to characteristic changes in its absorption spectrum.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength characteristic of the reduced or neutral form of this compound.

    • Plot the logarithm of the ratio of the oxidized to the reduced species ([Ox]/[Red]) against the applied potential. This is known as a Nernst plot.

    • The midpoint potential (Em) of the redox reaction, which corresponds to the standard reduction potential, is the potential at which [Ox] = [Red] (i.e., where log([Ox]/[Red]) = 0).

Conclusion

The electrochemical methods of cyclic voltammetry and spectroelectrochemistry provide robust and reliable means to determine the reduction potential of this compound. Accurate measurement of this fundamental parameter is essential for a deeper understanding of photosynthetic electron transfer and for the rational design of systems that harness solar energy or modulate biological redox processes. The protocols outlined in this document provide a comprehensive guide for researchers in this field.

References

Application Notes and Protocols: Site-Directed Mutagenesis to Elucidate the Role of Amino Acids Near Bacteriopheophytin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacteriopheophytin (BPh) plays a crucial role as an early electron acceptor in the intricate process of bacterial photosynthesis. Situated within the photosynthetic reaction center (RC), its function is finely tuned by the surrounding amino acid microenvironment. Site-directed mutagenesis is a powerful technique that allows for the precise alteration of these amino acids, enabling a detailed investigation into their influence on the structure, function, and dynamics of BPh. This, in turn, provides valuable insights into the fundamental mechanisms of photosynthetic electron transfer. These application notes provide a comprehensive overview, experimental protocols, and data interpretation guidelines for studying the role of amino acids near BPh using site-directed mutagenesis.

Application Notes

The amino acid residues in the vicinity of this compound can significantly influence its properties and function through several mechanisms:

  • Hydrogen Bonding: Hydrogen bonds to the keto and acetyl groups of BPh can alter its redox potential and the energy levels of charge-transfer states. For instance, the addition of a hydrogen bond to the this compound molecule can stabilize an internal charge transfer state.[1][2]

  • Steric Effects: The size and orientation of neighboring amino acid side chains can impose steric constraints on the BPh molecule, affecting its precise positioning and conformation within the binding pocket.

  • Electrostatic Interactions: Charged or polar amino acid residues can create a local electrostatic field that modulates the redox potential of BPh, thereby influencing the efficiency and kinetics of electron transfer.

  • Pigment Composition: In some instances, mutations near the BPh binding site can lead to the replacement of the native this compound with a bacteriochlorophyll molecule, creating what are known as beta-type reaction centers with altered photochemical properties.[2]

By systematically substituting amino acids in the BPh binding pocket, researchers can dissect the contribution of each residue to the overall process of charge separation and stabilization.

Data Presentation

The following tables summarize the quantitative effects of specific amino acid mutations near this compound on key biophysical parameters.

Table 1: Effect of Hydrogen Bonding on the Midpoint Potential of the Primary Donor (P)

MutationAmino Acid ChangeLocationEffect on Hydrogen Bonding to BPhChange in Midpoint Potential (ΔE_m) of PReference
HL(M202)L + LH(M160)HHis → Leu, Leu → HisM-subunitAddition of H-bond to BPhe+ ~15 mV[2]
HL(M202)L + FH(M197)HHis → Leu, Phe → HisM-subunitAddition of H-bond to BPhe+ ~15 mV[2]
HL(M202)L + LH(L131)HHis → Leu, Leu → HisL-subunitAddition of H-bond to BChl of the primary donor+ ~85 mV[1][2]
HL(M202)L + HF(L168)FHis → Leu, His → PheL-subunitRemoval of H-bond to BChl of the primary donor-[1][2]

Table 2: Effect of Mutations on Electron Transfer Yield

MutationAmino Acid ChangeLocationEffect on Electron TransferQuantitative ChangeReference
HL(M202)L + LH(M160)HHis → Leu, Leu → HisM-subunitReduced yield to primary quinone5-fold reduction[1][2]
HL(M202)L + FH(M197)HHis → Leu, Phe → HisM-subunitReduced yield to primary quinone5-fold reduction[1][2]
D(LL) background + mutations affecting P/P+ potential and M-side electron transferD helix swap and point mutationsM-subunitIncreased yield of P+ H(M)-70% yield[3]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of Photosynthetic Reaction Center Genes

This protocol outlines the generation of specific mutations in the puf operon genes (pufL and pufM), which encode the L and M subunits of the reaction center in purple bacteria like Rhodobacter sphaeroides. The QuikChange site-directed mutagenesis method is a common and efficient approach.

1. Primer Design:

  • Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.
  • The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78 °C.
  • The mutation should be flanked by 10-15 bases of correct sequence on both sides.

2. PCR Amplification:

  • Set up the PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra) to minimize secondary mutations.
  • Reaction Mixture:
  • 5 µL of 10x reaction buffer
  • 1 µL of template DNA (plasmid containing the target gene, 5-50 ng)
  • 1.25 µL of forward primer (10 µM)
  • 1.25 µL of reverse primer (10 µM)
  • 1 µL of dNTP mix (10 mM)
  • 39.5 µL of nuclease-free water
  • 1 µL of high-fidelity DNA polymerase
  • PCR Cycling Conditions:
  • Initial Denaturation: 95°C for 30 seconds
  • 18 Cycles:
  • Denaturation: 95°C for 30 seconds
  • Annealing: 55°C for 1 minute
  • Extension: 68°C for 1 minute/kb of plasmid length
  • Final Extension: 68°C for 5 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme to the PCR product.
  • Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

4. Transformation:

  • Transform the DpnI-treated plasmid into competent E. coli cells (e.g., XL1-Blue).
  • Plate the transformed cells on selective agar plates (e.g., LB agar with the appropriate antibiotic).
  • Incubate overnight at 37°C.

5. Verification:

  • Select several colonies and isolate the plasmid DNA.
  • Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

Protocol 2: Expression and Purification of Mutant Reaction Centers

This protocol describes the expression of the mutated reaction center genes in a suitable host and the subsequent purification of the protein-pigment complexes.

1. Expression:

  • Transform the verified plasmid into a photosynthetic-deficient strain of Rhodobacter sphaeroides (e.g., a strain lacking the native puf operon).
  • Grow the transformed cells under appropriate conditions (e.g., anaerobically in the light or semi-aerobically in the dark) to induce the expression of the reaction centers.

2. Chromatophore Preparation:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
  • Lyse the cells using a French press or sonication.
  • Remove unbroken cells and large debris by low-speed centrifugation.
  • Pellet the chromatophores (membrane vesicles containing the reaction centers) by ultracentrifugation.

3. Solubilization:

  • Resuspend the chromatophore pellet in buffer.
  • Add a detergent (e.g., N,N-dimethyldodecylamine N-oxide - LDAO) to a final concentration of ~1% (w/v) to solubilize the membrane proteins.
  • Incubate on ice with gentle stirring.

4. Purification:

  • Remove insoluble material by centrifugation.
  • Purify the solubilized reaction centers using affinity chromatography (e.g., a Ni-NTA column if a His-tag was incorporated) or ion-exchange chromatography.
  • Further purify the reaction centers by size-exclusion chromatography to remove any remaining impurities and to exchange the detergent if necessary.

5. Quality Control:

  • Assess the purity of the isolated reaction centers by SDS-PAGE.
  • Determine the concentration and integrity of the pigment cofactors using UV-Vis-NIR absorption spectroscopy. A characteristic ratio of the absorbance at 280 nm to 802 nm (A280/A802) of less than 1.3 is indicative of a highly pure sample.

Protocol 3: Transient Absorption Spectroscopy

This protocol provides a general overview of how to measure electron transfer rates in the purified mutant reaction centers.

1. Sample Preparation:

  • Prepare a sample of the purified reaction centers in a suitable buffer containing a mild detergent.
  • The optical density of the sample at the excitation wavelength should be adjusted to an appropriate level (typically 0.5-1.0) to ensure sufficient signal without causing excessive sample heating or non-linear effects.

2. Experimental Setup:

  • Utilize a femtosecond or picosecond transient absorption spectrometer.
  • The setup typically consists of a pump laser to excite the sample and a probe laser to measure the resulting changes in absorption.
  • The time delay between the pump and probe pulses is varied to monitor the kinetics of the photochemical reactions.

3. Data Acquisition:

  • Excite the sample at a wavelength corresponding to the absorption of the primary electron donor (P), typically around 870 nm for bacterial reaction centers.
  • Record the difference in the absorption spectrum of the sample before and after excitation at various time delays.
  • Monitor specific wavelengths corresponding to the bleach of the primary donor (P), the appearance of the this compound anion radical (BPh⁻), and the bacteriochlorophyll anion radical (BChl⁻) to track the electron transfer steps.

4. Data Analysis:

  • The kinetic traces at different wavelengths are globally fitted to a sum of exponential decay components.
  • The time constants obtained from the fitting represent the rates of the individual electron transfer steps (e.g., P* → P⁺BPh⁻).
  • The amplitudes of the decay components provide information about the quantum yields of the different processes.

Mandatory Visualization

Experimental_Workflow cluster_cloning Gene Manipulation cluster_expression Protein Expression & Purification cluster_analysis Biophysical Analysis primer_design 1. Primer Design (Introduce Mutation) pcr 2. PCR Amplification (High-Fidelity Polymerase) primer_design->pcr dpni 3. DpnI Digestion (Remove Parental DNA) pcr->dpni transform_ecoli 4. Transformation (E. coli) dpni->transform_ecoli verify 5. Sequence Verification transform_ecoli->verify transform_rb 6. Transformation (R. sphaeroides) verify->transform_rb expression 7. Expression of Mutant RC transform_rb->expression purification 8. Purification of Mutant RC expression->purification spectroscopy 9. Spectroscopic Analysis (UV-Vis-NIR) purification->spectroscopy transient_abs 10. Transient Absorption Spectroscopy spectroscopy->transient_abs data_analysis 11. Data Analysis (Electron Transfer Rates) transient_abs->data_analysis Electron_Transfer_Pathway cluster_mutagenesis Site of Mutagenesis P P (Primary Donor) P_star P* (Excited State) P->P_star Light (hν) BChlA BChl_A (Accessory BChl) P_star->BChlA Electron Transfer BPhA BPh_A (this compound) BChlA->BPhA Electron Transfer QA Q_A (Primary Quinone) BPhA->QA Electron Transfer amino_acids Surrounding Amino Acids amino_acids->BPhA

References

Application Note: Probing the Binding Environment of Bacteriopheophytin in Photosynthetic Reaction Centers using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful, non-invasive technique for investigating the molecular vibrations of proteins and their cofactors.[1][2] This application note details the use of Fourier Transform Infrared (FTIR) difference spectroscopy to analyze the binding of Bacteriopheophytin (BPh), a crucial intermediary electron acceptor in bacterial photosynthetic reaction centers (RCs).[3][4] By detecting subtle changes in the vibrational frequencies of BPh's functional groups, particularly its carbonyl moieties, researchers can gain insights into the protein environment, cofactor-protein interactions, and the conformational changes that occur during electron transfer.[1][4] This information is invaluable for understanding the fundamental mechanisms of photosynthesis and can inform the design of novel drugs targeting membrane protein complexes.

Principle of the Technique

FTIR difference spectroscopy measures the change in the IR spectrum of a sample upon a specific perturbation, such as light induction or redox titration.[3][4] In the context of BPh analysis, a spectrum of the RC in its neutral state is subtracted from the spectrum of the RC where BPh is reduced (BPh⁻). The resulting difference spectrum highlights only the vibrational modes that are altered upon BPh reduction.

Key vibrational modes of BPh that are sensitive to its environment include the stretching vibrations of its ester, keto, and acetyl carbonyl (C=O) groups.[3][5] The precise frequency of these vibrations is influenced by factors such as hydrogen bonding, electrostatic interactions with nearby amino acid residues, and the overall polarity of the binding pocket.[3][4][6] Therefore, shifts in these frequencies provide a direct probe of the BPh binding site.[4]

Experimental Workflow

The overall experimental workflow for analyzing BPh binding in reaction centers using FTIR spectroscopy is depicted below.

cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis RC_Isolation Reaction Center Isolation & Purification Sample_Reconstitution Reconstitution in Detergent or Liposomes RC_Isolation->Sample_Reconstitution Hydration Controlled Hydration of Sample Film Sample_Reconstitution->Hydration ATR_Setup ATR-FTIR Setup Hydration->ATR_Setup Light_Induction Light-Induced Difference Spectra ATR_Setup->Light_Induction Redox_Titration Redox-Induced Difference Spectra ATR_Setup->Redox_Titration Baseline_Correction Baseline Correction & Normalization Light_Induction->Baseline_Correction Redox_Titration->Baseline_Correction Spectral_Subtraction Spectral Subtraction (Light - Dark or Reduced - Oxidized) Baseline_Correction->Spectral_Subtraction Peak_Assignment Peak Assignment & Isotope Labeling Spectral_Subtraction->Peak_Assignment Interpretation Interpretation of Frequency Shifts Peak_Assignment->Interpretation cluster_interactions BPh Binding Pocket Interactions cluster_logic Experimental Logic BPh This compound (BPh) Keto_CO 9-keto C=O BPh->Keto_CO Ester_CO 10a-ester C=O BPh->Ester_CO Glu_L104 Glu L104 Glu_L104->Keto_CO H-bond Trp_M250 Trp M250 Trp_M250->Ester_CO van der Waals Mutate_Glu Mutate Glu L104 (e.g., to Gln) Observe_Shift_Keto Observe Shift in 9-keto C=O Frequency Mutate_Glu->Observe_Shift_Keto Mutate_Trp Mutate Trp M250 (e.g., to Phe) Observe_Shift_Ester Observe Shift in 10a-ester C=O Frequency Mutate_Trp->Observe_Shift_Ester Conclusion_Keto Conclude H-bond with 9-keto C=O Observe_Shift_Keto->Conclusion_Keto Conclusion_Ester Conclude vdW interaction with 10a-ester C=O Observe_Shift_Ester->Conclusion_Ester

References

Application Notes and Protocols for Measuring Electron Transfer Rates from Bacteriopheophytin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups and protocols for measuring the kinetics of electron transfer from bacteriopheophytin (BPh) in photosynthetic reaction centers (RCs). Understanding these rates is crucial for fundamental research in photosynthesis and for the development of novel drugs and bio-inspired energy systems.

Introduction to this compound Electron Transfer

In bacterial photosynthesis, the initial charge separation upon light excitation occurs in the reaction center, a pigment-protein complex. Following excitation of the primary electron donor, a special pair of bacteriochlorophyll molecules (P), an electron is rapidly transferred to a this compound acceptor (BPh) within picoseconds.[1][2] This ultrafast electron transfer is a key step in converting light energy into chemical energy. The primary reaction can be summarized as:

P*BPh → P⁺BPh⁻

where P* is the excited state of the primary donor. The rate of this electron transfer is a critical parameter for the efficiency of photosynthesis and can be influenced by mutations in the reaction center proteins or by the binding of external molecules, a factor of interest in drug development.[3][4][5]

Key Experimental Techniques

The primary methods for measuring these ultrafast electron transfer rates are time-resolved spectroscopic techniques, including transient absorption spectroscopy and fluorescence up-conversion spectroscopy. Single-molecule spectroscopy is an emerging technique that can provide insights into the heterogeneity of these processes.

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy, also known as flash photolysis or pump-probe spectroscopy, is a powerful technique to study short-lived excited states in photochemical and photobiological systems.[6][7][8] The basic principle involves exciting the sample with a short "pump" pulse of light and then probing the changes in absorption with a second, time-delayed "probe" pulse.[6] By varying the delay time between the pump and probe pulses, the kinetics of the excited state and any subsequent photochemical reactions, such as electron transfer, can be monitored.[6][9]

  • Sample Preparation:

    • Isolate and purify the photosynthetic reaction centers from the desired bacterial species (e.g., Rhodobacter sphaeroides or Rhodopseudomonas viridis).[1]

    • Resuspend the purified RCs in a suitable buffer (e.g., Tris-HCl with a detergent like LDAO to maintain solubility).

    • Adjust the sample concentration to an appropriate optical density (OD) at the excitation wavelength to ensure sufficient signal without excessive absorption. Typically, an OD of 0.5-1.0 in a 1-2 mm path length cuvette is used.

  • Instrumentation Setup:

    • Laser System: A femtosecond laser system is required, typically a Ti:sapphire laser producing pulses of <100 fs duration.

    • Pump Pulse Generation: The output of the laser is used to generate the pump pulse, often through an optical parametric amplifier (OPA) to tune the excitation wavelength to match the absorption band of the primary donor P (e.g., 870 nm).

    • Probe Pulse Generation: A portion of the laser output is used to generate a white-light continuum probe pulse by focusing it into a nonlinear crystal (e.g., sapphire or CaF₂). This provides a broad spectral window to monitor changes across the visible and near-infrared regions.

    • Delay Stage: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.

    • Detection: The probe pulse is detected by a spectrometer coupled to a CCD camera or photodiode array.

  • Data Acquisition:

    • The sample is placed in a cuvette in the path of the pump and probe beams.

    • The pump pulse excites the sample, and the probe pulse measures the change in absorbance (ΔA) at a specific time delay.

    • The ΔA is calculated as ΔA = -log(I/I₀), where I is the intensity of the probe light transmitted through the excited sample and I₀ is the intensity transmitted through the unexcited sample.

    • Data is collected at a range of delay times, from femtoseconds to nanoseconds, to capture the entire electron transfer process.

  • Data Analysis:

    • The formation of the P⁺BPh⁻ state can be monitored by the appearance of characteristic absorption bands of the BPh anion (around 650-670 nm) and the bleaching of the ground state absorption of P and BPh.[3]

    • The kinetic traces at specific wavelengths are fitted to exponential decay models to extract the time constants (lifetimes) of the different states, which correspond to the rates of electron transfer.

    • Global analysis of the entire time- and wavelength-resolved dataset can be performed to obtain the evolution-associated difference spectra (EADS) and more robust kinetic parameters.

Fluorescence Up-Conversion Spectroscopy

Fluorescence up-conversion spectroscopy is another ultrafast technique that measures the fluorescence lifetime of a sample with sub-picosecond time resolution.[10][11][12] It is particularly useful for monitoring the decay of the excited state of the primary donor (P*), which is directly coupled to the rate of electron transfer to BPh.

  • Sample Preparation:

    • Sample preparation is similar to that for transient absorption spectroscopy. The concentration should be optimized to have sufficient fluorescence signal without reabsorption artifacts.

  • Instrumentation Setup:

    • Laser System: A high-repetition-rate femtosecond laser is used.

    • Excitation Pulse: The laser output is frequency-doubled or tripled to generate an excitation pulse that excites the primary donor.

    • Gating Pulse: A portion of the fundamental laser output is used as a "gate" pulse.

    • Nonlinear Crystal: The fluorescence emitted from the sample is collected and focused into a nonlinear crystal (e.g., BBO) along with the time-delayed gate pulse.

    • Up-conversion: Inside the crystal, sum-frequency generation occurs, producing an "up-converted" signal at a shorter wavelength (ω_up = ω_fluorescence + ω_gate). The intensity of this up-converted signal is proportional to the fluorescence intensity at that specific time.

    • Detection: The up-converted signal is detected by a photomultiplier tube (PMT) after passing through a monochromator.

  • Data Acquisition:

    • The time delay between the excitation and gate pulses is scanned using a delay stage.

    • At each delay time, the intensity of the up-converted signal is measured, providing a time-resolved fluorescence decay profile.

  • Data Analysis:

    • The fluorescence decay of P* is directly related to the rate of electron transfer to BPh.

    • The decay curves are fitted to exponential functions to determine the lifetime of P*. The inverse of this lifetime gives the rate of electron transfer.

Quantitative Data Summary

The following table summarizes representative electron transfer rates and time constants from the primary donor (P) to the this compound (HL) in wild-type and mutant reaction centers from Rhodobacter sphaeroides and Rhodobacter capsulatus.

Species/MutantTechniqueTemperature (K)P* Lifetime (ps)Electron Transfer Rate (s⁻¹)Reference
R. sphaeroides (wild-type)Transient Absorption2954.1 ± 0.22.4 x 10¹¹[2]
R. sphaeroides (wild-type)Transient Absorption802.2 ± 0.14.5 x 10¹¹[2]
R. sphaeroides (BChl(M)-modified)Transient Absorption293~1.5 (P* to B(L))~6.7 x 10¹¹[13]
R. capsulatus S(L178)K/G(M201)D/L(M212)HTransient AbsorptionRoom Temp.15 (total P* decay)6.7 x 10¹⁰[3]
R. capsulatus D(LL)Transient AbsorptionRoom Temp.180 ± 205.6 x 10⁹ (internal conversion)[4][14]
R. capsulatus G(M201)D/L(M212)HTransient AbsorptionRoom Temp.-- (15% yield to M-side)[5]

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes and experimental setups.

Photosynthetic Electron Transfer Pathway

ElectronTransferPathway cluster_RC Reaction Center P P (BChl)₂ Primary Donor P_star P* P->P_star Light (Photon) P_plus P⁺ P_star->P Fluorescence/ Internal Conversion BPh BPh This compound P_star->BPh Electron Transfer (~3 ps) BChl BChl Accessory BPh_minus BPh⁻ QA Qₐ Quinone A BPh->QA Electron Transfer (~200 ps) QB Qₑ Quinone B QA->QB Electron Transfer

Caption: Simplified schematic of the initial electron transfer steps in a bacterial photosynthetic reaction center.

Transient Absorption Spectroscopy Workflow

TransientAbsorptionWorkflow cluster_setup Experimental Setup cluster_analysis Data Analysis Laser Femtosecond Laser BeamSplitter Beam Splitter Laser->BeamSplitter OPA OPA BeamSplitter->OPA Pump Path DelayStage Delay Stage BeamSplitter->DelayStage Probe Path Sample Sample OPA->Sample Pump Pulse ContinuumGen White-Light Continuum Generation DelayStage->ContinuumGen ContinuumGen->Sample Probe Pulse Detector Spectrometer/CCD Sample->Detector RawData ΔA(λ, t) Data Detector->RawData Kinetics Kinetic Traces at Specific Wavelengths RawData->Kinetics GlobalAnalysis Global Analysis RawData->GlobalAnalysis Rates Electron Transfer Rates Kinetics->Rates GlobalAnalysis->Rates

Caption: A workflow diagram illustrating the key steps in a transient absorption spectroscopy experiment.

Fluorescence Up-Conversion Spectroscopy Workflow

FluorescenceUpconversionWorkflow cluster_setup Experimental Setup cluster_analysis Data Analysis Laser Femtosecond Laser BeamSplitter Beam Splitter Laser->BeamSplitter FrequencyDoubler Frequency Doubler BeamSplitter->FrequencyDoubler Excitation Path DelayStage Delay Stage BeamSplitter->DelayStage Gate Path Sample Sample FrequencyDoubler->Sample Excitation Pulse NonlinearCrystal Nonlinear Crystal (e.g., BBO) DelayStage->NonlinearCrystal Gate Pulse Sample->NonlinearCrystal Fluorescence Detector Monochromator/PMT NonlinearCrystal->Detector Up-converted Signal RawData Fluorescence Decay Profile Detector->RawData Fitting Exponential Fitting RawData->Fitting Lifetime P* Lifetime (τ) Fitting->Lifetime Rate k = 1/τ Lifetime->Rate

Caption: A workflow diagram for measuring fluorescence lifetimes using the up-conversion technique.

Application in Drug Development

The experimental protocols described here are valuable for screening and characterizing compounds that may modulate the function of photosynthetic reaction centers. By measuring changes in the electron transfer rates in the presence of a test compound, researchers can assess its potential as an herbicide or a modulator of bioenergetic pathways. For example, a compound that significantly slows down the initial electron transfer from BPh could inhibit the overall photosynthetic efficiency. These techniques provide the temporal resolution needed to understand the detailed mechanism of action of such compounds.

References

Troubleshooting & Optimization

Optimizing the yield of Bacteriopheophytin from bacterial cell cultures.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the yield of bacteriopheophytin from bacterial cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to bacteriochlorophyll?

A1: this compound is a photosynthetic pigment found in certain bacteria. It is structurally similar to bacteriochlorophyll but lacks the central magnesium (Mg²⁺) ion, which is replaced by two hydrogen atoms.[1] It plays a crucial role as an electron acceptor in the photosynthetic reaction center, participating in the initial steps of light-induced electron transfer.[1][2] this compound is often formed as a derivative of bacteriochlorophyll during the extraction process or through natural degradation.[3]

Q2: Which bacterial species are commonly used for producing this compound?

A2: this compound is obtained from anoxygenic phototrophic bacteria.[4] Purple non-sulfur bacteria are frequently used due to their metabolic versatility and ease of genetic manipulation.[5][6] Commonly studied species include Rhodobacter sphaeroides, Rhodopseudomonas palustris, and Rhodospirillum rubrum.[5][6][7][8]

Q3: What are the key factors influencing the yield of this compound?

A3: The final yield is dependent on the biomass produced and the bacteriochlorophyll content within the cells. Key factors include:

  • Bacterial Strain: Different species and strains have varying capacities for pigment production.

  • Growth Conditions: Light intensity, temperature, aeration (anoxic conditions are typically required for pigment synthesis), and culture medium composition significantly impact growth and pigment production.[6][9][10]

  • Induction Point: For recombinant systems, the cell density at the time of induction (e.g., OD₆₀₀) and the concentration of the inducing agent can affect protein and pigment expression.[10][11]

  • Extraction Efficiency: The choice of solvent and extraction method is critical for maximizing the recovery of pigments from the cell pellet.[12][13]

  • Post-Extraction Handling: Pigments are sensitive to light, heat, and acidic conditions, which can lead to degradation.[3][14]

Q4: How is this compound quantified?

A4: Quantification is typically performed using spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15] Spectrophotometry involves measuring the absorbance of a pigment extract at specific wavelengths, while HPLC provides more accurate separation and quantification of different pigments in a mixture.[15][16]

Troubleshooting Guide

This section addresses common problems encountered during the production and extraction of this compound.

Problem: Low or No Pigment Production (Pale Cell Pellet)
Potential Cause Recommended Solution
Inappropriate Growth Conditions Anoxygenic phototrophic bacteria often require anaerobic or microaerophilic conditions and light to synthesize pigments.[9] Ensure the culture is incubated under the correct light intensity and temperature, and that oxygen levels are appropriately controlled (e.g., using a GasPak anaerobic jar or by filling culture vessels to the top and sealing).[6]
Nutrient Limitation in Media The biosynthesis of bacteriochlorophylls starts with 5-aminolevulinic acid (ALA).[17] Ensure the growth medium is not depleted of essential precursors or nutrients. Consider using a richer medium like Terrific Broth for higher cell densities.[11][18]
Incorrect Bacterial Strain Verify the identity and pigment-producing capability of your bacterial strain. Some strains may have mutations in the pigment biosynthesis pathway.[5]
Problem: Low Yield After Extraction
Potential Cause Recommended Solution
Inefficient Cell Lysis The bacterial cell wall must be sufficiently disrupted to release the pigments. If using solvent extraction alone, ensure vigorous mixing or sonication is applied. Mechanical disruption methods like grinding can improve yields but must be done carefully to avoid pigment degradation.[13]
Suboptimal Extraction Solvent The choice of solvent significantly impacts extraction efficiency. Acetone, methanol, and ethanol are common, often used in mixtures. An acetone:methanol (7:2, v/v) mixture is widely used for bacteriochlorophylls.[6][8][19] A ternary mixture of hexane/methanol/water has also been shown to be highly efficient for one-step extraction of bacteriochlorophyll a and this compound a.[12]
Insufficient Solvent Volume Using too little solvent for the cell pellet size can result in an incomplete extraction. A common starting point is a solvent-to-cell pellet ratio of 5-10 mL per gram of wet cell weight.[20]
Degradation During Extraction Pigments are sensitive to light and heat. Perform extractions under dim light and keep samples on ice whenever possible.[13] Exposure to even mild acidic conditions can accelerate the conversion of bacteriochlorophyll to this compound by removing the central Mg²⁺ ion.[3][21]
Problem: Product Degradation (Loss of Color in Extract)
Potential Cause Recommended Solution
Photo-oxidation Exposure to strong light and oxygen can destroy the pigment's chemical structure.[14] Always work in subdued light and store extracts in amber vials or wrapped in aluminum foil.[13]
Improper Storage For long-term storage, extracts should be kept at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[21] Quick-freezing in liquid nitrogen is recommended over slow freezing.[13] Storing the filtered cell pellet at -80°C is often more stable than storing the liquid extract.[13][22]
Acidic Conditions Traces of acid in glassware or solvents can cause rapid degradation. Ensure all glassware is thoroughly rinsed and use high-purity solvents.[3]

Troubleshooting Workflow

G start Start: Low this compound Yield check_pellet Is the cell pellet color pale? start->check_pellet check_growth Review Growth Conditions (Light, O2, Temp, Media) check_pellet->check_growth Yes check_extraction Review Extraction Protocol (Solvent, Lysis, Volume) check_pellet->check_extraction No (Pellet is colored) optimize_growth Optimize Growth Parameters & Re-culture check_growth->optimize_growth end_node Re-evaluate Yield optimize_growth->end_node check_degradation Is the final extract discolored or faded? check_extraction->check_degradation check_storage Review Handling & Storage (Light, Temp, Atmosphere) check_degradation->check_storage Yes optimize_extraction Optimize Extraction Method (Test different solvents, sonication) check_degradation->optimize_extraction No optimize_handling Implement Protective Measures (Dim light, Inert gas, -80°C) check_storage->optimize_handling optimize_handling->end_node optimize_extraction->end_node

Caption: A logical workflow for troubleshooting low this compound yield.

Quantitative Data Summary

Table 1: Comparison of Solvents for Pigment Extraction
Solvent SystemTarget PigmentsEfficiency & NotesReference
Acetone:Methanol (7:2, v/v)Bacteriochlorophylls, CarotenoidsWidely used, effective standard method for extracting pigments from phototrophic bacteria.[6][19] Requires mechanical homogenization for some cell types.[13][6][8][19]
Hexane:Methanol:Water (Ternary Mixture)Carotenoids, Quinones, BChl a, BPhe a, PhospholipidsExtremely efficient for one-step extraction of both polar and non-polar compounds. Suitable for high-throughput analysis.[12]
96% EthanolChlorophyllsCan be more efficient than acetone for certain microorganisms and does not always require homogenization.[13]
90% AcetoneChlorophyllsLess efficient than ethanol for some species; often requires cell disruption (homogenization) for complete extraction.[13][13]

Detailed Experimental Protocols

Protocol 1: Culturing of Rhodobacter sphaeroides**
  • Prepare Medium: Use a suitable growth medium such as Sistrom's medium or a malate-based medium.

  • Inoculation: Inoculate a starter culture from a single colony and grow for 16-24 hours. Use this to inoculate the main culture volume. A gradual scale-up (5 mL -> 50 mL -> 1 L) can improve culture health.[11]

  • Incubation: For phototrophic growth, fill culture bottles completely to the top and seal tightly to create anoxic conditions. Incubate at 30°C under continuous illumination from a tungsten lamp (approx. 3,000 lux).[6]

  • Harvesting: Monitor growth by measuring optical density (OD) at 660 nm.[6] Harvest cells in the late-log or early stationary phase by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).[21]

  • Storage: The resulting cell pellet can be used immediately or stored at -80°C until needed.

Protocol 2: Pigment Extraction from Bacterial Cells

Safety Note: Organic solvents are flammable and should be handled in a fume hood.

  • Preparation: Perform all steps under dim or indirect light to prevent photodegradation. Pre-chill all solvents and tubes.

  • Solvent Addition: Resuspend the wet cell pellet in a 7:2 (v/v) mixture of acetone and methanol.[19] Use approximately 10 mL of solvent per 1 gram of cell pellet.

  • Cell Lysis: Vigorously vortex the mixture for 2-3 minutes. For more robust cells, sonication on ice (3 cycles of 30 seconds on, 30 seconds off) may be necessary to improve extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Collection: Carefully transfer the colored supernatant to a clean, amber glass tube.

  • Re-extraction (Optional): To ensure complete recovery, the pellet can be re-extracted with a smaller volume of the solvent mixture until the pellet appears colorless. Pool the supernatants.

  • Filtration: Filter the final extract through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter before analysis.[15]

This compound Production and Extraction Workflow

G cluster_culture Cell Culture cluster_extraction Pigment Extraction (Dim Light) cluster_analysis Analysis & Purification culture_start Inoculate Culture incubation Anoxic Incubation (Light, 30°C) culture_start->incubation harvest Harvest Cells (Centrifugation) incubation->harvest pellet Cell Pellet harvest->pellet add_solvent Add Acetone:Methanol (7:2) pellet->add_solvent lyse Vortex / Sonicate add_solvent->lyse centrifuge Centrifuge to Pellet Debris lyse->centrifuge collect Collect Supernatant centrifuge->collect crude_extract Crude Pigment Extract collect->crude_extract filter_extract Filter (0.2 µm) crude_extract->filter_extract quantify Quantify (Spectrophotometry / HPLC) filter_extract->quantify

Caption: Workflow for this compound production, from culture to analysis.

Biosynthesis Pathway Overview

This compound is derived from the bacteriochlorophyll biosynthesis pathway. The pathway is a complex series of enzymatic reactions that begins with protoporphyrin IX, a common precursor for both hemes and chlorophylls.[5][17] The key differentiating step is the insertion of a magnesium ion (Mg²⁺) into the protoporphyrin macrocycle, which commits the molecule to the (bacterio)chlorophyll branch.[5] this compound is formed when this central Mg²⁺ ion is lost from a bacteriochlorophyll molecule.

Simplified Biosynthesis Diagram

G protoporphyrin Protoporphyrin IX mg_chelatase Mg-Chelatase (Inserts Mg²⁺) protoporphyrin->mg_chelatase mg_protoporphyrin Mg-Protoporphyrin IX mg_chelatase->mg_protoporphyrin enzymatic_steps Multiple Enzymatic Steps (e.g., BchE, BchG) mg_protoporphyrin->enzymatic_steps bchl Bacteriochlorophyll a (Contains Mg²⁺) enzymatic_steps->bchl demetalation Loss of Mg²⁺ (e.g., mild acid, degradation) bchl->demetalation bphe This compound a (No Mg²⁺) demetalation->bphe

Caption: Simplified pathway from Protoporphyrin IX to this compound.

References

Strategies to improve the stability of isolated Bacteriopheophytin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of isolated bacteriopheophytin. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter that suggest degradation of your isolated this compound sample.

Issue / Observation Potential Cause Recommended Action
Change in solution color (e.g., fading of the characteristic this compound color). Photodegradation due to light exposure.1. Immediately protect your sample from light by wrapping the container in aluminum foil or using an amber vial. 2. Work in a dimly lit environment or under a safelight when handling the solution. 3. For long-term storage, ensure the sample is in a light-proof container in a dark location.
Appearance of new peaks or changes in peak ratios in HPLC analysis. Chemical degradation due to factors like oxygen, pH, or reactive solvent.1. Oxygen: Degas your solvent by sparging with an inert gas (argon or nitrogen) before dissolving the this compound. Store the solution under an inert atmosphere. 2. pH: Ensure your solvent is neutral and free of acidic contaminants. If a buffer is required, maintain a pH between 7.2 and 7.4.[1][2] 3. Solvent: Use a high-purity, aprotic solvent such as acetone, diethyl ether, or toluene for storage. Avoid polar protic solvents like methanol, which can contribute to instability.[3][4]
Precipitation or aggregation of the sample in solution. Poor solubility or degradation leading to less soluble products.1. Ensure the chosen solvent is appropriate for the concentration of this compound. 2. Consider adding a small amount of a lipid or detergent (e.g., LDAO) to the solution to improve stability and solubility.[3][4][5] 3. Filter the solution through a compatible syringe filter to remove any aggregates before use.
Inconsistent results in spectroscopic or functional assays. Sample degradation leading to a lower concentration of active this compound.1. Always prepare fresh dilutions from a properly stored stock solution immediately before an experiment. 2. Verify the integrity of your stock solution regularly using UV-Vis spectroscopy or HPLC. 3. Incorporate an antioxidant, such as gallic acid, into your solution to mitigate oxidative damage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isolated this compound degradation?

A1: The primary causes of degradation are photodegradation from exposure to light and oxidation from exposure to oxygen.[3][4][6] this compound is a photosensitive molecule, and light exposure can lead to irreversible structural changes.[3][4] Reactive oxygen species (ROS) can also attack the molecule, leading to the opening of the tetrapyrrole ring.[3][4][6]

Q2: What is the ideal solvent for storing isolated this compound?

A2: High-purity aprotic solvents are recommended for long-term storage. Examples include acetone, diethyl ether, and toluene. Polar protic solvents like methanol should be avoided as they can act as an instability factor.[3][4] For experimental purposes requiring aqueous solutions, the use of a buffer at a pH of 7.2-7.4 containing a mild detergent like LDAO can help maintain stability.[1][2][5]

Q3: How should I store my this compound solutions for long-term stability?

A3: For long-term storage, dissolve the this compound in a degassed aprotic solvent, overlay the solution with an inert gas (argon or nitrogen), and store in a tightly sealed, light-proof container at -20°C or below.[7][8]

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, antioxidants can help stabilize this compound by scavenging reactive oxygen species.[6] Gallic acid has been shown to be an effective antioxidant for stabilizing the related molecule, chlorophyll.[9] The optimal concentration will need to be determined empirically, but starting with a low molar excess of the antioxidant relative to the this compound is a reasonable approach.

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of your sample can be monitored using UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC). A decrease in the characteristic Qy absorption band of this compound (around 750-760 nm in many solvents) can indicate degradation. HPLC can provide a more detailed analysis, showing the appearance of degradation products as new peaks in the chromatogram.

Quantitative Data Summary

The following table summarizes quantitative data related to the photodegradation of this compound and its parent molecule, bacteriochlorophyll a, in methanol. Note that this compound a is significantly more photostable than bacteriochlorophyll a.[3][4]

Compound Irradiation Environment Photodegradation Rate Constant (k, min⁻¹)
Bacteriochlorophyll aUV-BMethanol0.421
Bacteriochlorophyll aUV-AMethanol0.348
Bacteriochlorophyll aVisible LightMethanol~0.04
This compound a UV-B Methanol 0.044
This compound a UV-A Methanol 0.005
This compound a Visible Light Methanol ~10⁻⁵
Bacteriochlorophyll aUV-BMethanol + Lipids0.263
This compound a UV-B Methanol + Lipids 0.040

Data adapted from a study on the photostability of bacteriochlorins in methanol solutions.[3][4] The lipid environment was shown to have a stabilizing effect.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound with enhanced stability.

  • Materials:

    • Isolated this compound (solid)

    • High-purity aprotic solvent (e.g., acetone or diethyl ether), HPLC grade

    • Inert gas (argon or nitrogen) with tubing

    • Amber glass vial with a PTFE-lined screw cap

    • Gas-tight syringe

  • Procedure:

    • Place the desired amount of solid this compound into the amber vial.

    • Purge the vial with the inert gas for 2-3 minutes to displace any oxygen.

    • Degas the aprotic solvent by bubbling the inert gas through it for at least 15-20 minutes.

    • Using a gas-tight syringe, add the desired volume of the degassed solvent to the vial to achieve the target concentration.

    • Gently swirl the vial to dissolve the this compound completely. Avoid vigorous shaking or vortexing.

    • Before sealing the vial, flush the headspace with the inert gas for another 1-2 minutes.

    • Tightly cap the vial and wrap the cap with parafilm to ensure an airtight seal.

    • Store the stock solution at -20°C or below in a dark location.

Protocol 2: HPLC Analysis of this compound Purity and Degradation

This protocol provides a general method for assessing the purity of a this compound sample and detecting degradation products.

  • Instrumentation and Columns:

    • HPLC system with a photodiode array (PDA) or UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water

    • (Alternative for better resolution of some derivatives: Mobile Phase A: Methanol, Mobile Phase B: Acetone)

  • Gradient Elution:

    • A typical gradient might be:

      • 0-2 min: 90% A, 10% B

      • 2-15 min: Gradient to 100% A

      • 15-20 min: Hold at 100% A

      • 20-22 min: Return to 90% A, 10% B

      • 22-25 min: Re-equilibration at 90% A, 10% B

    • Flow rate: 1.0 mL/min

  • Detection:

    • Monitor at the Soret band maximum (around 365 nm) and the Qx band maximum (around 525 nm) for this compound a. The Qy band (around 750-760 nm) can also be used.

  • Sample Preparation:

    • Dilute a small aliquot of your this compound stock solution in the initial mobile phase composition.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • A pure sample should show a single major peak.

    • Degradation products will typically appear as additional peaks, often with different retention times and spectral characteristics.

Visualizations

Instability_Factors cluster_factors Degradation Factors Bpheo Isolated this compound Light Light (Photodegradation) Bpheo->Light exposes to Oxygen Oxygen (Oxidation) Bpheo->Oxygen exposes to pH Acidic pH Bpheo->pH dissolves in Solvent Protic Solvents Bpheo->Solvent dissolves in Degradation Degraded this compound Light->Degradation Oxygen->Degradation pH->Degradation Solvent->Degradation

Caption: Key factors leading to the degradation of isolated this compound.

Stabilization_Workflow start Start: Isolated this compound (Solid) dissolve Dissolve in Degassed Aprotic Solvent start->dissolve add_antioxidant Optional: Add Antioxidant (e.g., Gallic Acid) dissolve->add_antioxidant inert_atm Store Under Inert Atmosphere add_antioxidant->inert_atm protect_light Protect from Light (Amber Vial / Darkness) inert_atm->protect_light low_temp Store at Low Temperature (-20°C or below) protect_light->low_temp end Stable this compound Solution low_temp->end

Caption: Workflow for preparing and storing a stabilized this compound solution.

References

Overcoming challenges in the spectroscopic analysis of Bacteriopheophytin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of Bacteriopheophytin (Bpheo).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Sample Preparation and Purity

Q1: My Bpheo sample appears to be contaminated with Bacteriochlorophyll (BChl). How can I confirm this and purify my sample?

A1: Contamination with BChl is a common issue as Bpheo is often derived from BChl.

  • Confirmation:

    • UV-Vis Spectroscopy: In a solvent like diethyl ether, Bpheo exhibits a characteristic Soret band around 360-380 nm and a Qx band around 525 nm. BChl a, in contrast, has a prominent Soret band around 365 nm and a Qx band around 575 nm. The most telling difference is in the Qy region, where Bpheo a has a major peak around 750 nm, while BChl a absorbs strongly around 770 nm. The presence of a shoulder or a distinct peak at the characteristic BChl wavelengths in your Bpheo spectrum indicates contamination.

    • Fluorescence Spectroscopy: BChl is fluorescent, while the fluorescence of Bpheo is generally weaker. Exciting at the Qx band of BChl (~575 nm) and observing a significant emission around 780-800 nm can indicate BChl contamination.

  • Purification Protocol (HPLC): High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying Bpheo. A reverse-phase C18 column is commonly used.

    Experimental Protocol: HPLC Purification of this compound

    • Sample Preparation: Dissolve the crude Bpheo extract in a minimal amount of the initial mobile phase (e.g., 90% acetonitrile in water). Filter the sample through a 0.22 µm syringe filter before injection.

    • HPLC System:

      • Column: Reverse-phase C18 (e.g., 5 µm particle size, 4.6 x 250 mm).

      • Mobile Phase A: Acetonitrile.

      • Mobile Phase B: Water.

      • Detector: Diode array detector (DAD) or a UV-Vis detector set to the Qy absorption maximum of Bpheo (~750 nm).

    • Gradient Elution: A typical gradient would be to start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A. For example:

      • 0-5 min: 10% A

      • 5-25 min: Linear gradient to 100% A

      • 25-30 min: Hold at 100% A

      • 30-35 min: Return to 10% A

    • Fraction Collection: Collect the fractions corresponding to the Bpheo peak, which should be well-separated from the BChl peak.

    • Purity Confirmation: Re-run a small aliquot of the collected fraction on the HPLC to confirm purity. Obtain a full UV-Vis spectrum of the purified fraction to ensure the absence of BChl signatures.

Q2: I am observing unexpected peaks in my spectrum. What could be the cause?

A2: Unexpected peaks can arise from several sources:

  • Solvent Impurities: Ensure you are using high-purity, spectroscopy-grade solvents. Run a blank spectrum of your solvent to check for absorbing impurities.

  • Degradation Products: Bpheo can degrade, especially when exposed to light and oxygen. Store samples in the dark and under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). Degradation can lead to the appearance of new absorption bands.

  • Contaminants from Extraction: If Bpheo was extracted from a biological source, other pigments like carotenoids could be present. Carotenoids typically absorb in the 400-550 nm region.

Spectral Artifacts and Data Quality

Q3: My baseline is noisy and drifting. How can I improve the signal-to-noise ratio (S/N)?

A3: A poor signal-to-noise ratio can obscure real spectral features.

  • Increase Concentration: If possible, increase the concentration of your Bpheo solution. However, be mindful of aggregation at high concentrations (see Q5).

  • Signal Averaging: Increase the number of scans to be averaged. The S/N ratio improves with the square root of the number of scans.

  • Instrument Settings:

    • Increase Integration Time: A longer integration time allows the detector to collect more photons, improving the signal.

    • Optimize Slit Width: A wider slit width increases light throughput and improves S/N, but at the cost of spectral resolution. Find a balance that is appropriate for your application.

  • Check Lamp and Detector: An aging lamp or a faulty detector can be a source of noise.

Q4: My fluorescence signal is decreasing over time during measurement. What is happening and how can I prevent it?

A4: This phenomenon is likely photobleaching, the light-induced degradation of the fluorophore.

  • Minimize Light Exposure:

    • Reduce the intensity of the excitation light using neutral density filters.

    • Decrease the excitation slit width.

    • Keep the sample in the light path for the minimum time necessary to acquire the spectrum.

  • Use Antifade Reagents: For samples in solution, consider adding an antifade reagent or an oxygen scavenger system (e.g., glucose oxidase and catalase) to the buffer.

  • Deoxygenate the Solvent: Purge the solvent with an inert gas like argon or nitrogen to remove dissolved oxygen, which can accelerate photobleaching.

Environmental and Matrix Effects

Q5: The absorption maximum of my Bpheo sample is shifted compared to literature values. Why is this?

A5: The spectral properties of Bpheo are highly sensitive to its environment.

  • Solvent Effects: The polarity and refractive index of the solvent can significantly influence the position of the absorption bands. This phenomenon is known as solvatochromism. Always report the solvent used when presenting spectral data.

    Table 1: Approximate Absorption Maxima (Qy Band) of this compound a in Different Solvents

SolventDielectric Constant (approx.)Qy Absorption Maxima (nm) (approx.)
Diethyl Ether4.3750
Acetone20.7753
Methanol32.7755
Pyridine12.4758
  • Aggregation: At higher concentrations, Bpheo molecules can form dimers and higher-order aggregates. Aggregation typically leads to a red-shift and broadening of the absorption bands. To check for aggregation, measure the spectrum at different concentrations. If the peak position and shape are concentration-dependent, aggregation is likely occurring.

Q6: I am performing circular dichroism (CD) spectroscopy and the signal is very weak or noisy.

A6: CD signals for porphyrin-based molecules can be complex.

  • Check for Aggregation: Aggregation can induce strong CD signals. If you are trying to measure the intrinsic CD of the monomer, ensure you are working at a sufficiently low concentration.

  • Buffer Choice: Use a buffer that does not have a strong absorbance in the spectral region of interest. High absorbance can lead to a high photomultiplier tube (PMT) voltage and increased noise.

  • Instrument Parameters:

    • Increase the number of scans.

    • Increase the integration time.

    • Ensure the instrument is well-purged with nitrogen, especially for far-UV measurements.

Experimental Protocols

Protocol 1: UV-Vis Absorption Spectroscopy of this compound

  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.

  • Solvent Blank: Fill a clean quartz cuvette with the high-purity solvent you will be using for your sample. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Preparation: Prepare a dilute solution of Bpheo in the chosen solvent. The concentration should be adjusted so that the absorbance at the Qy maximum is between 0.1 and 1.0 absorbance units to ensure linearity according to the Beer-Lambert law.

  • Sample Measurement: Replace the blank cuvette with the sample cuvette. Record the absorption spectrum over the desired wavelength range (e.g., 300-900 nm).

  • Data Analysis: Subtract the solvent blank from the sample spectrum. Identify the wavelengths of maximum absorbance (λmax) for the Soret, Qx, and Qy bands.

Protocol 2: Fluorescence Spectroscopy of this compound

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

  • Solvent Blank: Record an emission spectrum of the pure solvent to check for fluorescent impurities.

  • Sample Preparation: Prepare a very dilute solution of Bpheo. The absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects.

  • Determine Excitation Wavelength: Set the emission monochromator to the expected emission maximum (e.g., ~760 nm) and scan the excitation monochromator to obtain an excitation spectrum. The peak of the excitation spectrum should correspond to an absorption band. Choose an excitation wavelength at or near the Qx band maximum (~525 nm) for optimal signal.

  • Record Emission Spectrum: Set the excitation monochromator to the chosen excitation wavelength. Scan the emission monochromator to record the fluorescence emission spectrum.

  • Data Correction: If available, apply instrument-specific correction factors for the lamp intensity and detector response to obtain a corrected spectrum.

Visual Troubleshooting and Workflows

Diagram 1: Troubleshooting Spectral Deviations

Troubleshooting_Spectral_Deviations start Unexpected Spectral Peak or Shift check_solvent Run solvent blank start->check_solvent solvent_peak Peak in blank? check_solvent->solvent_peak change_solvent Use fresh, high-purity solvent solvent_peak->change_solvent Yes check_concentration Measure at different concentrations solvent_peak->check_concentration No concentration_dependent Spectrum concentration dependent? check_concentration->concentration_dependent aggregation Aggregation is likely. Dilute sample. concentration_dependent->aggregation Yes check_contamination Compare with known spectra of BChl and carotenoids concentration_dependent->check_contamination No contamination Spectral features match contaminants? check_contamination->contamination purify Purify sample (e.g., HPLC) contamination->purify Yes degradation Consider sample degradation. Prepare fresh sample. contamination->degradation No

Caption: A logical workflow for troubleshooting unexpected peaks or shifts in this compound spectra.

Diagram 2: Experimental Workflow for Bpheo Spectroscopic Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation extraction Extraction of Bpheo purification HPLC Purification extraction->purification concentration Determine Concentration (Beer-Lambert Law) purification->concentration uv_vis UV-Vis Absorption concentration->uv_vis fluorescence Fluorescence Emission & Excitation concentration->fluorescence cd Circular Dichroism concentration->cd peak_id Peak Identification uv_vis->peak_id fluorescence->peak_id structural_analysis Structural Analysis cd->structural_analysis purity_assessment Purity Assessment peak_id->purity_assessment purity_assessment->structural_analysis

Caption: A typical experimental workflow for the spectroscopic analysis of this compound.

Technical Support Center: Optimizing Bacteriopheophytin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing solvent conditions for bacteriopheophytin extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for extracting this compound?

A1: While single solvents like acetone or methanol can be used, they often result in low extraction efficiencies for this compound and other hydrophobic molecules.[1][2] A ternary solvent mixture of hexane, methanol, and water has been shown to be highly effective for a one-step extraction of this compound, along with other molecules like bacteriochlorophyll a, carotenoids, and quinones from photosynthetic bacteria.[1][2] Another alternative is the use of dioxane as a replacement for methanol.[3]

Q2: Why is my this compound yield consistently low?

A2: Low yields can be attributed to several factors:

  • Inefficient Solvent System: Using single solvents such as acetone, methanol, or hexane alone can be unsatisfactory for extracting this compound.[1][2]

  • Incomplete Cell Lysis: The extraction solvent needs to effectively disrupt the bacterial cell walls to release the pigments. The protocol should ensure sufficient vortexing or other disruption methods.

  • Degradation of the Pigment: this compound can degrade under certain conditions. It is crucial to control factors like pH and light exposure during the extraction process.[4][5]

Q3: Can I use the same extraction protocol for different types of photosynthetic bacteria?

A3: The fundamental principles of using a solvent system that can penetrate the cell and solubilize the hydrophobic this compound will be similar. However, the specific composition of the cell wall and the overall pigment and lipid content may vary between different bacterial species. Therefore, minor optimizations to the solvent ratios or extraction time may be necessary to achieve the best results for a particular bacterial strain.

Q4: How can I minimize the degradation of this compound during extraction?

A4: this compound is more photostable than bacteriochlorophyll a, but it can still degrade.[4] To minimize degradation, it is recommended to:

  • Work in low-light conditions or use amber-colored vials.

  • Avoid acidic conditions, as low pH can lead to the unwanted conversion of bacteriochlorophylls to their pheophytin derivatives (pheophytinization).[5]

  • Keep samples on ice to minimize thermal degradation, as chlorophyll-related molecules can be sensitive to heat.[6]

  • Process the samples promptly after harvesting.

Q5: How do I remove contaminating bacteriochlorophyll from my this compound extract?

A5: The extraction process will often co-extract bacteriochlorophyll. To obtain pure this compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are typically required after the initial solvent extraction.[1] The choice of the stationary and mobile phases for HPLC will be critical for achieving good separation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no this compound detected in the extract. Inefficient solvent system.Switch to a ternary solvent system like hexane/methanol/water for improved extraction efficiency.[1][2]
Insufficient cell disruption.Increase vortexing time or consider other cell lysis methods appropriate for your bacterial strain.
The color of the extract is greenish, suggesting high bacteriochlorophyll content. Co-extraction of bacteriochlorophyll.This is expected. Use chromatographic methods like HPLC for purification of this compound from the crude extract.[1]
The extract appears brownish, and the absorption spectrum is poor. Pigment degradation.Review your protocol to minimize exposure to light, heat, and acidic conditions.[4][5][6] Ensure solvents are of high purity.
Phase separation in the ternary solvent system is not clean. Incorrect solvent ratios or insufficient mixing/centrifugation.Ensure the precise volumetric ratios of hexane, methanol, and water are used. Increase centrifugation time and force to achieve a clear separation of the phases.[1]
Precipitate forms in the extract upon storage. Low solubility in the storage solvent or temperature changes.Store the extract in a suitable solvent where this compound is highly soluble and at a stable, low temperature. Extracts in hydrophobic solvents like diethyl ether can be stored for extended periods.[7]

Data Presentation

Table 1: Comparison of Solvent Systems for this compound Extraction

Solvent SystemRelative EfficiencyCo-extracted MoleculesNotes
Hexane/Methanol/Water (Ternary Mixture) High[1][2]Bacteriochlorophyll a, Carotenoids, Quinones, Phospholipids[1][2]Recommended for a single-step, efficient extraction.
Acetone/Methanol Mixtures Low to Moderate[1]Other chlorins and hydrophobic molecules.May not be as efficient as the ternary mixture.[1]
Hexane/Ethanol Mixtures Low[1]Limited co-extraction of this compound.Inefficient for chlorins.[1]
Acetone (single solvent) Low[1]Varies depending on the organism.Generally unsatisfactory for efficient extraction.[1]
Methanol (single solvent) Low[1]Can cause degradation of chlorophylls into allomers.[8]Generally unsatisfactory for efficient extraction.[1]
Hexane (single solvent) Very Low[1]Inefficient for this compound and other polar lipids.[1]Primarily extracts non-polar compounds like some terpenoids.[1]
Dioxane Effective (as a substitute for methanol)[3]Bacteriochlorophyll a and other pigments.Can be used as an alternative to methanol in the extraction process.[3]

Experimental Protocols

Protocol 1: One-Step this compound Extraction using Hexane/Methanol/Water

This protocol is adapted from a method demonstrated to be effective for extracting hydrophobic compounds, including this compound, from photosynthetic bacteria.[1][2]

Materials:

  • Bacterial cell pellet

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized Water

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nylon filter (2 µm)

Procedure:

  • Harvest bacterial cells by centrifuging 5-20 mL of the culture broth at 1,800 x g for 15 minutes. Discard the supernatant.

  • To the cell pellet, add 1 mL of methanol and 2 mL of hexane.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.

  • Induce phase separation by adding 1 mL of water to the mixture.

  • Vortex again for 1 minute.

  • Centrifuge the mixture at 1,800 x g for 20 minutes.

  • Three phases will be observed: an upper hexane phase containing the this compound, a lower aqueous methanol phase, and a solid pellet of cell debris at the bottom.

  • Carefully collect the upper hexane phase.

  • Pass the collected supernatant through a 2 µm nylon filter.

  • The filtered extract is now ready for downstream analysis, such as HPLC-MS.

Visualizations

ExtractionWorkflow Start Start: Bacterial Cell Pellet AddSolvents Add Methanol and Hexane (1 mL : 2 mL) Start->AddSolvents Vortex1 Vortex for 2 minutes AddSolvents->Vortex1 AddWater Add Water (1 mL) Vortex1->AddWater Vortex2 Vortex for 1 minute AddWater->Vortex2 Centrifuge Centrifuge at 1,800 x g for 20 minutes Vortex2->Centrifuge PhaseSeparation Phase Separation: - Upper Hexane Phase (contains BPheo) - Lower Aqueous Phase - Cell Debris Pellet Centrifuge->PhaseSeparation CollectSupernatant Collect Upper Hexane Phase PhaseSeparation->CollectSupernatant Filter Filter through 2 µm Nylon Filter CollectSupernatant->Filter End End: Purified Extract for Analysis Filter->End

Caption: Workflow for the one-step extraction of this compound.

PhotosyntheticElectronTransfer cluster_RC Photosynthetic Reaction Center P P (Special Pair) Bacteriochlorophyll Dimer P_star P* (Excited State) P->P_star B_A B_A (Accessory Bacteriochlorophyll) P_star->B_A Electron Transfer H_A H_A (this compound) B_A->H_A Electron Transfer Q_A Q_A (Primary Quinone) H_A->Q_A Electron Transfer Q_B Q_B (Secondary Quinone) Q_A->Q_B Electron Transfer Photon Photon (Light Energy) Photon->P Excitation

Caption: Role of this compound (H_A) in the electron transfer chain.

References

Addressing artifacts in transient absorption spectra of Bacteriopheophytin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts encountered during transient absorption (TA) spectroscopy of bacteriopheophytin and related porphyrin-like molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common artifact types. Each subsection provides answers to frequently asked questions and offers guidance on how to identify, minimize, and correct for these experimental issues.

Coherent Artifacts & Cross-Phase Modulation

Q1: What is a coherent artifact and how do I identify it in my data?

A coherent artifact is a non-resonant signal that appears when the pump and probe pulses overlap in time (at time zero).[1] It arises from light-matter interactions that do not represent the population dynamics of electronic states you wish to study.[1] These artifacts are typically very short-lived, lasting only for the duration of the pulse overlap.[2]

Identification:

  • A sharp, intense signal centered precisely at time zero.

  • The signal's shape can be influenced by the sample and the detector design, meaning it may not be identical to the signal from the solvent alone.[3][4]

  • It often appears as a spike or a derivative-like shape in the kinetic traces.

Q2: What causes coherent artifacts?

Coherent artifacts, including cross-phase modulation (XPM), are generated by the third-order nonlinear susceptibility of the sample and solvent when the pump and probe pulses interact simultaneously.[1][2] They are not related to the excited state population of the this compound itself but rather to the transient response of the medium to the strong electric fields of the laser pulses.

Q3: How can I minimize or correct for coherent artifacts?

  • Data Exclusion: The simplest approach is to exclude the initial time points (a few hundred femtoseconds) around time zero from your data analysis and fitting.[1]

  • Solvent Subtraction: You can measure the transient absorption of the pure solvent and subtract it from your sample data. However, this may not be a perfect correction as the sample itself can alter the shape of the coherent artifact.[3][5]

  • Post-processing Algorithms: Baseline correction methods and 2D filtering approaches that take advantage of the correlation between successive spectra can be effective at removing these artifacts.[6]

  • Fitting Functions: Some data analysis programs allow for fitting the coherent artifact with a specific function, thereby separating it from the desired kinetic data.[5]

Scatter Artifacts

Q1: My spectra are distorted around the pump wavelength. What is causing this?

This is likely due to scattered pump light reaching the detector. Many transient absorption experiments suffer from signal distortion caused by scattered excitation light, particularly in spectral regions close to the pump frequency.[7] This is a common issue in turbid samples like thin films or solutions with aggregates.[8]

Q2: How can I identify scatter in my spectra?

  • A strong, often noisy, feature that appears at the same wavelength as your pump pulse.[5]

  • The feature's kinetics are typically very fast and do not reflect the sample's photophysics.

  • The kinetic trace at the scatter wavelength will appear noisy.[5]

Q3: What is the best way to reduce scatter?

The most effective method is to use polarization control. By setting the polarization of the pump and probe beams at specific angles and using a polarizer after the sample, you can significantly suppress scattered light.[7]

Experimental Protocol: Scatter Suppression via Polarization

  • Pump and Probe Polarization: Set the relative polarization angle between the pump and probe beams. While the "magic angle" (~54.7°) is used to eliminate anisotropic effects, it is not the optimal angle for scatter rejection.[7]

  • Analyzer Polarizer: Place a polarizer in the probe beam's path after the sample.

  • Optimal Angles: For maximum scatter suppression while maintaining an isotropic signal, specific angle combinations are required. An analytically derived optimal configuration is setting the angle between the probe and pump to 40.5° and the angle between the analyzer polarizer and the pump to 66.9°.[7] This can improve the signal-to-scatter ratio by a factor of approximately 5.2.[7]

Below is a diagram illustrating the experimental workflow for scatter suppression.

G Experimental Workflow for Scatter Suppression cluster_setup Optical Setup cluster_logic Logic & Control Pump Pump Beam Sample This compound Sample Pump->Sample Excite Probe Probe Beam Probe->Sample Probe Polarizer Analyzer Polarizer Sample->Polarizer Detector Detector Polarizer->Detector DataAcq Acquire Data Detector->DataAcq AngleControl Set Angles: Probe-Pump = 40.5° Analyzer-Pump = 66.9° AngleControl->Pump AngleControl->Probe AngleControl->Polarizer

Caption: Workflow for optimal scatter suppression using polarization control.

Quantitative Data: Polarization Angles for Scatter Control

ParameterTraditional Magic AngleOptimal Scatter Suppression
Pump-Probe Angle ~54.7°40.5°
Analyzer-Pump Angle N/A (or 90° for max suppression with anisotropy)66.9°
Signal-to-Scatter Ratio (SSR) Improvement Baseline~5.2x

Table based on data from reference[7].

Anisotropy Artifacts

Q1: What is transient absorption anisotropy and why is it useful?

Transient absorption anisotropy, r(t), measures the ultrafast reorientation dynamics of the molecule's transition dipole moments.[9] It is calculated from two separate measurements: one with the pump and probe polarizations parallel (ΔA∥) and one with them perpendicular (ΔA⊥). The decay of anisotropy can reveal information about energy transfer between molecules and rotational diffusion.[1][10]

Equation for Anisotropy: r(t) = (ΔA∥(t) - ΔA⊥(t)) / (ΔA∥(t) + 2ΔA⊥(t))[11]

Q2: My calculated anisotropy value is greater than 0.4. Is this an artifact?

Not necessarily. While the theoretical maximum for a simple system is 0.4, values exceeding this can be observed in molecules with degenerate excited states, such as porphyrins.[11] However, anomalously high or fluctuating anisotropy can also be an artifact.

Q3: What can cause artifacts in anisotropy measurements?

  • Laser Fluctuations: Since anisotropy is calculated from two separate measurements, any fluctuation in laser intensity between the parallel and perpendicular scans can lead to significant errors.[9][12]

  • Imperfect Polarization: If the polarization of the pump or probe beams is not perfectly linear or if the angles are not set correctly, the calculated anisotropy will be inaccurate.

  • Overlapping Signals: The final anisotropy value is a complex sum of contributions from ground-state bleach, stimulated emission, and excited-state absorption. If these components have different intrinsic anisotropies, the observed value can be complex and may not directly correlate with a single physical process.[11]

Q4: How can I ensure accurate anisotropy measurements?

  • Shot-to-Shot Detection: The most robust method is to use an experimental setup that alternates the pump (or probe) polarization on a shot-to-shot basis. This minimizes systematic errors from laser fluctuations.[9][12]

  • Magic Angle Verification: After measuring the parallel and perpendicular components, you can reconstruct the "magic angle" signal using the formula: ΔA_MA = (ΔA∥ + 2ΔA⊥) / 3. This reconstructed signal should closely match a direct measurement taken at the magic angle (~54.7°), which validates the accuracy of your anisotropy measurement.[9]

  • Careful Interpretation: Be aware that the decay of anisotropy may not always represent a simple physical process like molecular rotation, especially when multiple spectral features overlap.[11]

G Troubleshooting Anisotropy Measurement Artifacts Start Anisotropy Measurement Issue (e.g., r(t) > 0.4 or noisy) CheckLaser Are laser fluctuations significant? Start->CheckLaser YesLaser Yes CheckLaser->YesLaser Yes NoLaser No CheckLaser->NoLaser No CheckSetup Is polarization setup correct? YesSetup Yes CheckSetup->YesSetup Yes NoSetup No CheckSetup->NoSetup No CheckOverlap Are multiple spectral features (GSB, SE, ESA) overlapping? YesOverlap Yes CheckOverlap->YesOverlap Yes NoOverlap No CheckOverlap->NoOverlap No SolLaser Implement shot-to-shot detection to minimize fluctuation errors. YesLaser->SolLaser NoLaser->CheckSetup YesSetup->CheckOverlap SolSetup Verify polarization angles. Check purity of polarizers. NoSetup->SolSetup SolOverlap Interpret data with caution. Anisotropy decay may be complex. YesOverlap->SolOverlap SolOther Consider intrinsic properties of This compound (degenerate states). NoOverlap->SolOther Validate Validate with Magic Angle reconstruction: ΔA_MA = (ΔA∥ + 2ΔA⊥) / 3. SolLaser->Validate SolSetup->Validate SolOverlap->Validate SolOther->Validate

Caption: Decision tree for troubleshooting common anisotropy artifacts.

Solvatochromism and Spectral Shifts

Q1: I observe a shift in my spectral peaks over time. Is this always a dynamic process?

While time-dependent spectral shifts often indicate dynamic processes like vibrational cooling or excited-state reactions, they can also be influenced by the solvent. This phenomenon is known as solvatochromism, where the absorption spectrum of a solute changes in different solvents or solvent environments.[13][14]

Q2: How can the solvent cause an apparent spectral shift artifact?

If the solvent molecules reorient themselves around the excited this compound molecule, the energy levels of the ground and excited states can be altered, causing a shift in the absorption bands.[13] This solvent relaxation can occur on picosecond timescales and might be misinterpreted as an intrinsic process of the this compound itself. A shift to a longer wavelength (red shift) with increasing solvent polarity is known as positive solvatochromism, while a shift to a shorter wavelength (blue shift) is negative solvatochromism.[14]

Q3: How do I distinguish between a true dynamic shift and a solvatochromic effect?

  • Solvent Series: Perform the experiment in a series of solvents with varying polarities. If the kinetics and direction of the spectral shift correlate with solvent properties (like dielectric constant), a solvatochromic effect is likely contributing.[13]

  • Viscosity Dependence: Investigate the effect of solvent viscosity. Solvent reorientation dynamics are often dependent on viscosity, whereas many intrinsic molecular processes are not.

  • Temperature Studies: Changing the temperature will affect solvent mobility and can help decouple solvent effects from the molecule's intrinsic photophysics.

References

Best practices for long-term storage of Bacteriopheophytin samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of Bacteriopheophytin samples. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of their samples for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound powder?

A1: For long-term stability, solid this compound powder should be stored at low temperatures. Storage at -20°C is recommended for up to 3 years, while storage at 4°C is suitable for up to 2 years. It is crucial to keep the container tightly sealed to prevent moisture absorption and degradation.

Q2: How should I store this compound that is dissolved in a solvent?

A2: this compound solutions are significantly less stable than the solid powder and require colder storage temperatures. For optimal long-term storage, solutions should be kept at -80°C, which can preserve the sample for up to 6 months. For shorter periods, storage at -20°C is acceptable for up to 1 month.

Q3: What is the best solvent for dissolving and storing this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound. However, the choice of solvent can impact the stability of the sample. It is advisable to consult specific experimental protocols for solvent compatibility. For some applications, other organic solvents like methanol or acetone/methanol mixtures are used for extractions and analyses.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is a photosensitive molecule. Exposure to light, particularly UV-A and UV-B radiation, can lead to irreversible photochemical degradation.[1][2] Therefore, it is imperative to store samples in light-protected containers (e.g., amber vials) and to minimize exposure to light during handling and experiments.

Q5: How do freeze-thaw cycles affect the stability of this compound solutions?

A5: Repeated freeze-thaw cycles can negatively impact the stability of many chemical compounds. While specific data on this compound is limited, it is a general best practice to aliquot stock solutions into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the main stock undergoes, thereby preserving its integrity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Change in sample color (e.g., fading of the characteristic green/brown hue) 1. Photodegradation: Excessive exposure to light. 2. Chemical Degradation: Reaction with solvent or contaminants, or instability at the storage temperature. 3. Oxidation: Exposure to air.1. Always store and handle samples in the dark or under dim light. Use amber vials or wrap containers in aluminum foil. 2. Verify the recommended storage temperature and solvent. Prepare fresh solutions if degradation is suspected. 3. Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
Unexpected results in experiments (e.g., loss of activity, altered spectral properties) 1. Sample Degradation: The integrity of the this compound may be compromised. 2. Incorrect Concentration: Errors in initial weighing or dilution. 3. Contamination: Introduction of impurities during handling.1. Assess the purity and integrity of your sample using UV-Vis spectroscopy or HPLC (see Experimental Protocols below). 2. Re-measure the concentration of your stock solution. 3. Use sterile techniques and high-purity solvents to prepare and handle samples.
Precipitate formation in the solution upon thawing 1. Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent at low temperatures. 2. Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation and increased solute concentration.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider using a lower concentration or a different solvent system. 2. Ensure vials are tightly sealed with appropriate caps.

Quantitative Storage Data

The following table summarizes the recommended long-term storage conditions for this compound.

Form Storage Temperature Duration Reference
Powder -20°CUp to 3 years
Powder 4°CUp to 2 years
In Solvent -80°CUp to 6 months
In Solvent -20°CUp to 1 month

Experimental Protocols

Protocol 1: Assessment of this compound Integrity using UV-Vis Spectroscopy

This protocol provides a method to assess the integrity of a this compound sample by measuring its characteristic absorption spectrum.

Materials:

  • This compound sample

  • High-purity solvent (e.g., acetone, methanol, or DMSO)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of the this compound sample in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5.

  • Use the same solvent as a blank to zero the spectrophotometer.

  • Measure the absorbance spectrum of the sample over a wavelength range of 300-800 nm.

  • Identify the characteristic Qy and Soret (B) bands. For this compound a in methanol, the Qy band is typically around 754 nm.[1]

  • Compare the obtained spectrum with a reference spectrum of a fresh or standard sample. A significant shift in the peak maxima or a decrease in the absorbance ratio of the Qy to the Soret band may indicate degradation.

G UV-Vis Spectroscopy Workflow for this compound Integrity cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Dissolve Sample B Prepare Dilution A->B C Blank Spectrophotometer B->C D Measure Absorbance Spectrum C->D E Identify Characteristic Peaks D->E F Compare to Reference E->F

Caption: Workflow for assessing this compound integrity via UV-Vis spectroscopy.

Protocol 2: Purity Analysis of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a this compound sample and detecting degradation products.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • HPLC system with a C18 reverse-phase column and a UV-Vis or diode-array detector

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., acetone or methanol) to a known concentration. Filter the solution through a 0.22 µm syringe filter before injection.

  • Mobile Phase: A typical mobile phase for pigment analysis is a gradient of two or more solvents. For example, a gradient of methanol/water to 100% methanol can be effective. The exact gradient program should be optimized based on the specific column and system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Monitor the eluent at the wavelength of maximum absorbance for this compound (e.g., ~750 nm for the Qy band or ~360 nm for the Soret band).

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the this compound sample as the percentage of the main peak area relative to the total area of all peaks.

    • The presence of additional peaks may indicate impurities or degradation products.

G HPLC Workflow for this compound Purity Analysis cluster_setup System Setup & Sample Prep cluster_run HPLC Run cluster_results Data Processing A Prepare Mobile Phase B Equilibrate HPLC System A->B D Inject Sample B->D C Dissolve & Filter Sample C->D E Run Gradient Elution D->E F Integrate Peak Areas E->F G Calculate Purity F->G

Caption: Workflow for determining the purity of this compound samples using HPLC.

References

Validation & Comparative

Validation of Bacteriopheophytin's Role as the Primary Electron Acceptor Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data validating the critical role of bacteriopheophytin (BPh) as the primary electron acceptor in bacterial photosynthetic reaction centers. Through a review of key mutagenesis studies, we compare the performance of wild-type reaction centers with genetically modified alternatives, offering insights into the structure-function relationships that govern this fundamental process of life.

Unveiling the Primary Electron Acceptor

In the intricate machinery of bacterial photosynthesis, the initial conversion of light energy into chemical energy hinges on a rapid series of electron transfer events. Following excitation of the special pair of bacteriochlorophylls (P), an electron is transferred to an acceptor molecule within picoseconds. For decades, this compound (BPh), a bacteriochlorophyll derivative lacking the central magnesium ion, has been identified as this crucial primary electron acceptor. Its role has been extensively validated through site-directed mutagenesis, a powerful technique that allows for the precise alteration of the protein environment and even the replacement of BPh itself.

This guide delves into the experimental evidence, comparing the electron transfer kinetics and quantum yields of wild-type reaction centers to mutants where BPh has been replaced or its environment altered. This comparative data provides a clear quantitative validation of BPh's essential role.

Performance Comparison: Wild-Type vs. Mutants

Site-directed mutagenesis studies have provided compelling evidence for the role of this compound. By replacing BPh with bacteriochlorophyll (BChl) or altering the surrounding amino acid residues, researchers have been able to quantify the impact on electron transfer efficiency.

Reaction CenterPrimary Electron AcceptorRate of Primary Electron Transfer (k_ET)Quantum Yield of Charge SeparationReference
Wild-Type (Rhodobacter sphaeroides) This compound (BPh)~3.3 x 10¹¹ s⁻¹ (t₁/₂ ≈ 3 ps)~100%[1]
L168HF Mutant (R. sphaeroides) This compound (BPh)~6.7 x 10¹¹ s⁻¹ (t₁/₂ ≈ 1.5 ps)Not Reported[1]
L131LH + M160LH Mutant (R. sphaeroides) This compound (BPh)~6.7 x 10¹⁰ s⁻¹ (t₁/₂ ≈ 15 ps)Not Reported[1]
(M)L214H Mutant (R. sphaeroides) Bacteriochlorophyll (BChl)Slower than wild-type60%[1]
Pheophytin a-modified (R. sphaeroides R-26) Pheophytin aNot Reported79%[2]

Table 1: Comparison of Electron Transfer Parameters in Wild-Type and Mutant Photosynthetic Reaction Centers. This table summarizes the impact of various mutations on the rate and quantum yield of primary electron transfer. The data clearly indicates that alterations to the primary electron acceptor or its environment significantly affect the efficiency of charge separation.

Alternative Electron Transfer Pathways

The bacterial reaction center possesses a pseudo-two-fold symmetry, with two potential electron transfer pathways, the A-side and the B-side. In wild-type organisms, electron transfer occurs almost exclusively down the A-side, where the active BPh (HA) resides. However, mutagenesis has been employed to investigate the possibility of electron transfer down the alternative B-side, providing a unique comparison to the native pathway.

PathwayPrimary AcceptorRate of P⁺H⁻ FormationOverall Quantum Yield of P⁺Q⁻Reference
A-side (Wild-Type) BPh (HA)~3.3 x 10¹¹ s⁻¹~100%[1]
B-side (YFHV Mutant, R. capsulatus) BPh (HB)Not Reported10-25%[3][4]

Table 2: Comparison of A-side and B-side Electron Transfer. This table highlights the significantly lower efficiency of the alternative B-side electron transfer pathway, further emphasizing the specialized role of the A-side this compound. The yield of the initial charge separation to the B-side this compound (P⁺HB⁻) in the YFHV mutant is approximately 30%.[3][4]

Experimental Protocols

The validation of this compound's role relies on a combination of molecular biology and advanced spectroscopic techniques. Below are detailed methodologies for the key experiments cited in this guide.

Site-Directed Mutagenesis of Photosynthetic Reaction Center Genes

This protocol describes the generation of specific mutations in the puf and puh operons, which encode the reaction center proteins in Rhodobacter species.

1. Plasmid Construction:

  • The gene of interest (e.g., pufM) is cloned into an expression vector. For Rhodobacter, broad-host-range plasmids are often used.
  • The vector typically contains an antibiotic resistance gene for selection.

2. Primer Design:

  • Two complementary oligonucleotide primers are designed containing the desired mutation.
  • The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
  • The mutation should be located in the center of the primers.
  • Primers are designed to have a GC content of at least 40% and terminate in one or more C or G bases.

3. PCR Amplification:

  • The PCR reaction is set up using a high-fidelity DNA polymerase to minimize secondary mutations.
  • A typical reaction mixture includes the template DNA (plasmid), the mutagenic primers, dNTPs, and the polymerase buffer.
  • PCR is performed for 12-18 cycles.

4. Digestion of Parental DNA:

  • The PCR product is treated with the restriction enzyme DpnI.
  • DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA.

5. Transformation:

  • The DpnI-treated DNA is transformed into competent E. coli cells for plasmid propagation.
  • The transformed cells are plated on selective media containing the appropriate antibiotic.

6. Verification of Mutation:

  • Plasmids are isolated from the resulting colonies.
  • The presence of the desired mutation is confirmed by DNA sequencing.

7. Expression in Rhodobacter:

  • The mutated plasmid is transferred into a Rhodobacter strain lacking the corresponding wild-type gene.
  • The mutant reaction center proteins are then expressed and assembled in the host.

Purification of Bacterial Reaction Centers

This protocol outlines the isolation of photosynthetic reaction centers from Rhodobacter species.

1. Cell Growth and Chromatophore Preparation:

  • Rhodobacter cells are grown photosynthetically.
  • Cells are harvested by centrifugation and resuspended in a suitable buffer.
  • The cells are broken by methods such as sonication or French press.
  • The cell lysate is centrifuged to remove unbroken cells and large debris.
  • The supernatant, containing the chromatophores (membrane vesicles), is collected.

2. Solubilization of Reaction Centers:

  • The chromatophores are treated with a detergent, such as lauryldimethylamine N-oxide (LDAO), to solubilize the membrane proteins.
  • The concentration of the detergent is critical and needs to be optimized.

3. Chromatographic Purification:

  • The solubilized reaction centers are purified using a series of chromatographic steps.
  • Commonly used techniques include ion-exchange chromatography (e.g., DEAE-cellulose) and affinity chromatography (e.g., using a His-tag).
  • The purity of the reaction center preparation is assessed by measuring the ratio of absorbance at 280 nm (protein) to 802 nm (bacteriochlorophyll). A ratio of less than 1.3 is generally considered pure.

Transient Absorption Spectroscopy

This technique is used to measure the kinetics of electron transfer in the photosynthetic reaction center on ultrafast timescales.

1. Sample Preparation:

  • Purified reaction centers are suspended in a buffer containing a mild detergent to maintain their integrity.
  • The sample is placed in a cuvette with a specific path length.

2. The Pump-Probe Setup:

  • An ultrafast laser system generates short pulses of light (femtosecond to picosecond duration).
  • The laser beam is split into two paths: a strong "pump" beam and a weaker "probe" beam.
  • The pump beam is used to excite the sample (e.g., at the absorption maximum of the special pair).
  • The probe beam, which can be a broadband white-light continuum, passes through the sample at a variable time delay after the pump pulse.

3. Data Acquisition:

  • The absorption of the probe beam is measured by a detector.
  • The change in absorbance of the sample as a function of time delay and wavelength is recorded.
  • The formation and decay of transient species, such as the excited special pair (P*), the radical pair (P⁺BPh⁻), and the charge-separated state (P⁺QA⁻), can be monitored by their characteristic absorption changes.

4. Kinetic Analysis:

  • The time-resolved data is fitted to a kinetic model to extract the rate constants for the different electron transfer steps.
  • Global analysis, where the data at all wavelengths are fitted simultaneously, is often used to obtain a robust kinetic model.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.

Electron_Transfer_Pathway P Special Pair (P) P_star Excited Special Pair (P*) P->P_star Light Absorption (Photon) BChl_A Accessory BChl (B_A) P_star->BChl_A ~1 ps BPh_A This compound (H_A) BChl_A->BPh_A ~3 ps Q_A Primary Quinone (Q_A) BPh_A->Q_A ~200 ps

Caption: Electron transfer pathway in the bacterial photosynthetic reaction center.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_analysis Analysis plasmid Plasmid Construction primers Primer Design plasmid->primers pcr PCR Amplification primers->pcr digest DpnI Digestion pcr->digest transform_ecoli E. coli Transformation digest->transform_ecoli sequence Sequence Verification transform_ecoli->sequence transform_rhodo Rhodobacter Transformation sequence->transform_rhodo expression Protein Expression transform_rhodo->expression purification Reaction Center Purification expression->purification spectroscopy Transient Absorption Spectroscopy purification->spectroscopy data_analysis Data Analysis spectroscopy->data_analysis

Caption: Experimental workflow for mutagenesis and analysis of reaction centers.

Logical_Relationship BPh This compound (BPh) Primary Acceptor BChl Bacteriochlorophyll (BChl) Alternative Acceptor BPh->BChl Lower Quantum Yield HB B-side BPh (H_B) Alternative Pathway BPh->HB Significantly Slower Lower Quantum Yield

Caption: Logical relationship of BPh to alternative electron acceptors.

References

A Comparative Analysis of Bacteriopheophytin Across Diverse Purple Bacteria Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Bacteriopheophytin (BPh), a crucial pigment in the photosynthetic machinery of purple bacteria. Understanding the variations in BPh across different species is paramount for research in photosynthesis, bioenergy, and the development of novel therapeutics. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the central role of BPh in the photosynthetic electron transport chain.

Introduction to this compound in Purple Bacteria

This compound is a modified form of bacteriochlorophyll (BChl) where the central magnesium ion is replaced by two hydrogen atoms.[1] This seemingly subtle alteration imparts BPh with a distinct electrochemical potential, positioning it as a critical intermediary electron acceptor in the reaction centers of purple bacteria.[2] Upon excitation of the special pair of bacteriochlorophylls (P) by light, an electron is rapidly transferred to BPh, which then passes it on to a quinone molecule, initiating the cyclic electron flow that ultimately drives ATP synthesis.[3][4] Purple bacteria are broadly classified into two main groups: purple sulfur bacteria (Chromatiaceae) and purple non-sulfur bacteria (Rhodospirillaceae), each inhabiting distinct anoxic environments and exhibiting metabolic versatility.[5] This guide explores the nuances of BPh within representative species from these families.

Comparative Performance Data of this compound

The functional characteristics of this compound, including its redox potential, absorption maxima, and the kinetics of electron transfer, exhibit subtle but significant variations across different species of purple bacteria. These differences reflect adaptations to diverse light environments and metabolic strategies.

Table 1: Comparative Analysis of this compound Properties in Selected Purple Bacteria
PropertyRhodobacter sphaeroides (Purple Non-Sulfur)Blastochloris viridis (formerly Rhodopseudomonas viridis) (Purple Non-Sulfur)Chromatium vinosum (Purple Sulfur)
This compound Type This compound aThis compound bThis compound a
Redox Potential (BPh/BPh⁻) Data not available in direct comparisonData not available in direct comparisonapprox. -0.55 V[2]
Absorption Maxima (Qx, Qy of reduced BPh) Qx: ~544 nm (bleaching)[6]Data not available in direct comparisonQx: 543 nm (bleaching), Qy: 760 nm (bleaching), New band at 650 nm[7]
Electron Transfer Time (P → P⁺BPh⁻)*~1 ps (from P⁺BA⁻)[6]~200 ps (rate constant of ~5 x 10⁹ s⁻¹)[8]Data not available in direct comparison

Note: The electron transfer in Rhodobacter sphaeroides is a multi-step process. The excited primary donor (P*) first transfers an electron to a monomeric bacteriochlorophyll (BA) in approximately 3 picoseconds, which then transfers the electron to this compound (HA) in about 1 picosecond.[6]

Experimental Protocols

The following protocols provide standardized methods for the extraction, purification, and spectroscopic analysis of this compound from purple bacteria.

General Pigment Extraction from Purple Bacteria

This protocol is a generalized procedure adaptable for both purple sulfur (Chromatiaceae) and non-sulfur (Rhodospirillaceae) bacteria.

Materials:

  • Centrifuge and centrifuge tubes

  • Sonicator or homogenizer

  • Spectrophotometer

  • Organic solvents: Acetone, Methanol (HPLC grade)

  • Deionized water

  • Fume hood

  • Glass vials

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in a minimal amount of deionized water. Disrupt the cells using sonication or homogenization on ice to prevent pigment degradation.

  • Solvent Extraction: Add a 7:2 (v/v) mixture of acetone and methanol to the lysed cell suspension.[9] Vortex the mixture vigorously for several minutes to ensure thorough extraction of pigments. Perform this step under dim light to minimize photodegradation.

  • Clarification: Centrifuge the mixture to pellet cell debris.

  • Supernatant Collection: Carefully transfer the pigmented supernatant to a clean glass vial.

  • Drying (Optional): For further purification, the solvent can be evaporated under a stream of nitrogen gas.

  • Storage: Store the pigment extract at -20°C in the dark.

Spectroscopic Analysis of this compound

Materials:

  • Spectrophotometer with a suitable wavelength range (UV-Vis-NIR)

  • Quartz cuvettes

  • Extracted pigment solution

Procedure:

  • Sample Preparation: Dilute the pigment extract with the extraction solvent (acetone:methanol mixture) to obtain an absorbance within the linear range of the spectrophotometer.

  • Blank Measurement: Use the extraction solvent as a blank to zero the spectrophotometer.

  • Absorption Spectrum Measurement: Scan the absorbance of the sample across the desired wavelength range (typically 350 nm to 1100 nm) to identify the characteristic Qx and Qy absorption bands of this compound.

  • Analysis of Photoreduction (Optional): To observe the spectral changes upon BPh reduction, the sample can be poised at a low redox potential (e.g., using sodium dithionite) and illuminated within the spectrophotometer. Difference spectra (light-minus-dark) will reveal the bleaching of the ground-state absorption bands and the appearance of the anion radical bands.

Visualization of this compound's Role

The following diagrams illustrate the pivotal position of this compound in the photosynthetic process of purple bacteria.

Photosynthetic Electron Transport Chain

Electron_Transport_Chain cluster_RC Reaction Center cluster_Membrane Membrane-Bound Components cluster_Periplasm Periplasm cluster_Cytoplasm Cytoplasm P870 P870 (Special Pair) BChl Bacteriochlorophyll (B) P870->BChl ~3 ps BPh This compound (H) BChl->BPh ~1 ps QA Primary Quinone (QA) BPh->QA QB Secondary Quinone (QB) QA->QB Quinone_Pool Quinone Pool QB->Quinone_Pool Accepts 2e⁻ & 2H⁺ Cyt_bc1 Cytochrome bc1 Complex Protons_out Protons (H⁺) Cyt_bc1->Protons_out Proton Pumping Cyt_c2 Cytochrome c2 Cyt_bc1->Cyt_c2 ATP_Synthase ATP Synthase Protons_out->ATP_Synthase Protons_in Protons (H⁺) Protons_in->QB Cyt_c2->P870 Electron Return Light Light (Photon) Light->P870 Excitation Quinone_Pool->Cyt_bc1 ATP ATP ATP_Synthase->ATP

Caption: Electron transport chain in purple bacteria.

Experimental Workflow for BPh Analysis

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Pigment Extraction cluster_Analysis Spectroscopic Analysis Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lyse Cell Lysis (Sonication) Harvest->Lyse Solvent Add Acetone/Methanol Lyse->Solvent Extract Vortex & Centrifuge Solvent->Extract Supernatant Collect Supernatant Extract->Supernatant Dilute Dilute Extract Supernatant->Dilute Spectro Spectrophotometry (UV-Vis-NIR) Dilute->Spectro Data Obtain Absorption Spectrum Spectro->Data

References

A Comparative Analysis of Bacteriopheophytin and Quinone as Initial Electron Acceptors in Bacterial Photosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate machinery of bacterial photosynthesis, the initial steps of converting light energy into chemical energy involve a rapid series of electron transfer reactions. Central to this process are the roles of bacteriopheophytin and quinone as electron acceptors. While both are crucial, they perform distinct functions in the electron transport chain. This guide provides an objective comparison of this compound and quinone in their roles as electron acceptors, supported by experimental data, detailed experimental protocols, and visualizations of the underlying processes.

Unraveling the Initial Electron Transfer Pathway

The generally accepted model of electron transfer in purple bacterial reaction centers, such as that of Rhodobacter sphaeroides, involves a sequential transfer of an electron from the photo-excited special pair of bacteriochlorophylls (P*) first to this compound (BPh) and subsequently to a tightly bound quinone molecule (QA).[1] This establishes this compound as the initial (or primary) electron acceptor and the primary quinone as the secondary electron acceptor.

The primary charge separation occurs when P* donates an electron to BPh, forming the radical pair P+BPh-.[2] This is an incredibly fast process, occurring on the picosecond timescale.[2] The electron is then transferred from BPh- to QA, forming P+QA-, a more stable charge-separated state with a longer lifetime.[1] This sequential arrangement is critical for the high quantum efficiency of photosynthesis, as it prevents the rapid charge recombination between P+ and the initial electron donor.

Quantitative Comparison of Electron Acceptor Properties

The distinct roles of this compound and quinone are dictated by their electrochemical properties and the kinetics of the electron transfer reactions they participate in. The following table summarizes key quantitative data for these molecules within the bacterial reaction center of Rhodobacter sphaeroides.

ParameterThis compound (BPh)Quinone (QA - Ubiquinone)Source(s)
Midpoint Redox Potential (Em) ~ -530 to -550 mV~ -163 mV (in water vs NHE)[3][4],[5]
Electron Donor Excited Special Pair (P*)This compound Anion (BPh-)[2]
Electron Acceptor Primary Quinone (QA)Secondary Quinone (QB)[6]
Electron Transfer Rate (from donor) ~2.8 - 3.5 ps~200 ps[2][7]
Charge-Separated State Lifetime PicosecondsMicroseconds to Milliseconds[1]

Visualizing the Electron Transfer Process

To better understand the sequential nature of electron transfer involving this compound and quinone, the following diagrams illustrate the signaling pathway and a typical experimental workflow for its investigation.

Electron_Transfer_Pathway cluster_RC Bacterial Reaction Center P Special Pair (P) P_star Excited Special Pair (P*) P->P_star BPh This compound (BPh) P_star->BPh ~3 ps Initial Charge Separation BPh_anion BPh Anion (BPh⁻) QA Primary Quinone (QA) BPh_anion->QA ~200 ps Electron Transfer QA_anion QA Semiquinone (QA⁻) Light Photon (hν) Light->P Excitation

Caption: Initial electron transfer pathway in bacterial photosynthesis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Spectroscopy Transient Absorption Spectroscopy cluster_Analysis Data Analysis Isolate_RC Isolate Bacterial Reaction Centers Suspend_Buffer Suspend in Buffer Isolate_RC->Suspend_Buffer Pump_Pulse Excite with Femtosecond Pump Pulse (e.g., 870 nm) Suspend_Buffer->Pump_Pulse Probe_Pulse Probe with Broadband Femtosecond Pulse Pump_Pulse->Probe_Pulse Variable Time Delay (fs to ns) Detect_Changes Detect Absorbance Changes as a function of time delay Probe_Pulse->Detect_Changes Generate_Spectra Generate Transient Spectra Detect_Changes->Generate_Spectra Global_Analysis Perform Global Kinetic Analysis Generate_Spectra->Global_Analysis Identify_Intermediates Identify Intermediates and Determine Lifetimes Global_Analysis->Identify_Intermediates

Caption: Workflow for Transient Absorption Spectroscopy.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from sophisticated biophysical techniques. Below are detailed methodologies for two key experiments used to study the initial electron transfer events in bacterial photosynthesis.

Transient Absorption Spectroscopy

This pump-probe technique allows for the observation of short-lived excited states and radical species with femtosecond time resolution.[8]

Objective: To measure the kinetics of electron transfer from the excited special pair (P*) to this compound (BPh) and from BPh- to the primary quinone (QA).

Methodology:

  • Sample Preparation:

    • Isolate photosynthetic reaction centers from purple bacteria (e.g., Rhodobacter sphaeroides) using established biochemical protocols.

    • Suspend the purified reaction centers in a suitable buffer (e.g., Tris-HCl with a detergent like LDAO) to maintain their native conformation.

    • Place the sample in a cuvette with a short path length (e.g., 1 mm) to minimize signal distortion.

  • Spectroscopic Measurement:

    • Utilize a femtosecond laser system that generates both a "pump" and a "probe" pulse.

    • The pump pulse, with a wavelength tuned to excite the special pair (e.g., 870 nm), initiates the photosynthetic process.[8]

    • The probe pulse is a broadband "white light" continuum pulse that passes through the sample at a specific time delay after the pump pulse.

    • The time delay between the pump and probe pulses is precisely controlled using a motorized delay stage.

    • The spectrum of the transmitted probe pulse is recorded by a spectrometer.

  • Data Acquisition and Analysis:

    • Record a series of probe spectra at different time delays, ranging from femtoseconds to nanoseconds.

    • Calculate the change in absorbance (ΔA) at each wavelength by subtracting the absorbance of the unexcited sample from the absorbance after excitation.

    • Plot ΔA as a function of wavelength and time delay to generate a three-dimensional data set.

    • Perform global analysis on the data to identify distinct spectral components corresponding to the excited state (P*), the this compound anion radical (BPh-), and the semiquinone anion radical (QA-).

    • The rise and decay kinetics of these spectral components provide the time constants for the respective electron transfer steps.[9]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful technique for studying species with unpaired electrons, such as the radical ions formed during photosynthetic charge separation.[10][11]

Objective: To detect and characterize the paramagnetic intermediates (P+, BPh-, and QA-) and to study their interactions.

Methodology:

  • Sample Preparation:

    • Prepare a concentrated sample of purified reaction centers in a buffer solution.

    • For low-temperature measurements, add a cryoprotectant (e.g., glycerol) to the buffer.

    • Transfer the sample to an EPR tube and flash-freeze it in liquid nitrogen.

  • EPR Measurement:

    • Place the frozen sample in the EPR spectrometer.

    • Light-induced EPR signals can be generated by illuminating the sample within the EPR cavity using a light source (e.g., a laser or a lamp).

    • Continuous-wave (CW) EPR can be used to record the spectra of the stable charge-separated state (P+QA-).

    • Time-resolved EPR (TR-EPR) can be used to study the transient radical pair P+BPh- by using a pulsed laser to initiate the reaction and monitoring the EPR signal as a function of time after the laser flash.[12]

  • Data Analysis:

    • Analyze the g-factors and hyperfine couplings of the EPR spectra to identify the specific radical species.

    • The line shape of the EPR signals can provide information about the electronic structure and environment of the radicals.

    • In TR-EPR experiments, the kinetics of the signal decay can provide information about the lifetime of the transient radical pair.

    • The spin polarization patterns observed in TR-EPR can reveal information about the mechanism of radical pair formation.

Conclusion

This compound and quinone are both indispensable electron acceptors in bacterial photosynthesis, but they are not in direct competition for the initial electron from the excited special pair. Instead, they function in a finely tuned sequence. This compound serves as the ultrafast primary electron acceptor, rapidly capturing the electron from P* to initiate charge separation and prevent immediate recombination. Its more negative redox potential makes it a suitable intermediate to bridge the energy gap between P* and the quinone. The subsequent transfer to the more stably reduced quinone creates a longer-lived charge-separated state, allowing for the subsequent steps of the photosynthetic energy conversion process to occur. This elegant division of labor, dictated by their distinct electrochemical and kinetic properties, is fundamental to the remarkable efficiency of bacterial photosynthesis. Understanding these roles in detail is crucial for researchers in photosynthesis and for professionals in drug development, particularly in the design of herbicides that target the photosynthetic electron transport chain.

References

Confirming the Structure of Bacteriopheophytin: A Comparison of Isotopic Labeling and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the experimental methodologies used to elucidate the structure of Bacteriopheophytin, with a focus on isotopic labeling studies.

This compound, a critical component in the photosynthetic machinery of anoxygenic photosynthetic bacteria, plays a pivotal role as an early electron acceptor in the reaction center.[1][2] Its precise structure is fundamental to understanding the intricate mechanisms of photosynthetic electron transfer. This guide provides a comparative analysis of experimental approaches used to confirm the structure of this compound, with a primary focus on the power of isotopic labeling studies in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. We will also explore complementary techniques such as mass spectrometry and discuss their contributions to the comprehensive structural elucidation of this vital pigment.

Isotopic Labeling Coupled with NMR Spectroscopy: A Definitive Approach

Isotopic labeling is a powerful technique where atoms in a molecule are replaced with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N).[3][4] When applied to the biosynthesis of this compound, this method provides an unambiguous way to trace the origin of each atom and confirm the connectivity of the molecular structure.

The Power of Uniform and Specific Labeling

In the structural confirmation of this compound a, researchers have successfully employed uniform isotopic labeling.[5] This involves growing photosynthetic bacteria, such as Rhodopseudomonas palustris, in a medium enriched with uniformly ¹³C- and ¹⁵N-labeled substrates.[5] The bacteria then biosynthesize pigments, including Bacteriochlorophyll a and its demetallated derivative, this compound a, with near-complete incorporation of the heavy isotopes.[5] This uniform labeling strategy is instrumental for advanced NMR experiments that rely on the detection of correlations between adjacent labeled nuclei (e.g., ¹³C-¹³C COSY), providing a definitive map of the carbon skeleton.[5]

Specific isotopic labeling, on the other hand, involves providing a precursor molecule labeled at a specific atomic position. For instance, studies on the biosynthesis of the tetrapyrrole macrocycle in bacteriochlorophylls (the core structure of this compound) have utilized precursors like L-[1-¹³C]glutamate.[6][7] By analyzing the resulting ¹³C NMR spectra, researchers can pinpoint which atoms in the final structure are derived from the labeled carbon of the precursor, thereby confirming the biosynthetic pathway and the interconnectivity of the atoms.[6][7]

Data Presentation: NMR Chemical Shift Assignments

The following table summarizes the complete assignment of ¹³C, ¹H, and ¹⁵N solution and solid-state chemical shifts for uniformly ¹³C, ¹⁵N labeled this compound a, as determined by various NMR techniques.[5]

Atom ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) ¹⁵N Chemical Shift (ppm)
C-1173.5--
C-2160.1--
C-2a10.93.38-
C-398.25.15-
C-3a23.42.18, 2.45-
C-4150.8--
C-4a50.14.21-
C-4b29.91.81-
C-596.98.55-
C-6148.5-N-22: 151.7
C-7137.2--
C-7a12.13.65-
C-8146.1--
C-8a23.12.25, 2.55-
C-9142.9-N-23: 238.1
C-10104.29.41-
C-11145.2--
C-12136.5--
C-12a12.53.71-
C-13149.8--
C-13a65.16.27-
C-13b191.9--
C-13c52.33.89-
C-14138.1-N-24: 151.7
C-1599.88.00-
C-16135.9--
C-1749.84.45-
C-17a31.22.22, 2.51-
C-17b172.9--
C-1852.94.45-
C-19131.8-N-21: 238.1
C-2093.57.96-

Note: This is a partial list for illustrative purposes. The full dataset contains assignments for all atoms in the molecule.

Alternative and Complementary Techniques

While isotopic labeling with NMR provides unparalleled detail for structural confirmation, other analytical methods are crucial for a comprehensive characterization of this compound.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of molecules, which provides valuable structural information.[8] Native MS can be used to characterize the entire photosynthetic reaction center complex, including the associated pigments like this compound.[8] High-resolution mass spectrometry can establish the molecular formula of the pigment.[9] Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, offering insights into the structure of different parts of the molecule, such as the phytyl tail.[10][11][12]

Technique Information Obtained Reference
Native Mass SpectrometryMolecular weight of the entire pigment-protein complex[8]
High-Resolution Mass SpectrometryPrecise molecular formula[9]
Tandem Mass Spectrometry (MS/MS)Structural information from fragmentation patterns (e.g., loss of the phytyl tail)[10][11][12]

Experimental Protocols

Uniform Isotopic Labeling of this compound a
  • Culturing of Photosynthetic Bacteria: Rhodopseudomonas palustris is grown in a specially prepared medium.[5]

  • Enriched Medium: The growth medium is enriched with uniformly ¹³C (99%) and ¹⁵N (98%) labeled substrates as the sole carbon and nitrogen sources.[5]

  • Pigment Extraction: After sufficient growth, the bacterial biomass is harvested, and the photosynthetic pigments are extracted.[5]

  • Purification: Bacteriochlorophyll a and this compound a are separated and purified using chromatographic techniques.[5]

  • NMR Analysis: The purified, labeled this compound a is then analyzed using a suite of one- and two-dimensional NMR experiments (e.g., ¹³C-¹³C COSY, ¹H-¹³C HMQC, ¹H-¹⁵N HMBC) to assign the chemical shifts of all atoms and confirm the molecular structure.[5]

Mass Spectrometric Analysis of the Reaction Center Complex
  • Isolation of Reaction Centers: Reaction centers (RCs) are isolated from bacteria like Rhodobacter sphaeroides using detergents.[2]

  • Purification: The RCs are purified using ion-exchange and gel-filtration chromatography.[2]

  • Native Mass Spectrometry: The intact RC complex, containing this compound, is introduced into a mass spectrometer using nano-electrospray ionization (nESI).[8]

  • Gas-Phase Analysis: Collisional activation in the gas phase is used to release the complex from the detergent micelles for mass analysis.[8]

Visualizing the Workflow and Biosynthetic Connections

To better illustrate the processes involved, the following diagrams outline the experimental workflow for isotopic labeling and the biosynthetic pathway leading to this compound.

experimental_workflow cluster_bacterial_culture Bacterial Culture cluster_extraction Extraction & Purification cluster_analysis Structural Analysis culture Growth of Rhodopseudomonas palustris harvest Harvest Biomass culture->harvest medium Uniformly 13C, 15N Enriched Medium medium->culture extract Pigment Extraction harvest->extract purify Chromatographic Purification extract->purify nmr NMR Spectroscopy (1D & 2D) purify->nmr ms Mass Spectrometry purify->ms

Caption: Experimental workflow for isotopic labeling and structural analysis of this compound.

bacteriopheophytin_biosynthesis cluster_precursors Precursors cluster_pathway C5 Pathway cluster_final_steps Final Synthesis glutamate Glutamate ala 5-Aminolevulinic Acid (ALA) glutamate->ala Isotopic Label Incorporation porphobilinogen Porphobilinogen ala->porphobilinogen protoporphyrin Protoporphyrin IX porphobilinogen->protoporphyrin mg_chelation Mg2+ Insertion protoporphyrin->mg_chelation bchl_a Bacteriochlorophyll a mg_chelation->bchl_a demetallation Demetallation bchl_a->demetallation bpheo_a This compound a demetallation->bpheo_a

Caption: Simplified biosynthetic pathway of this compound a, highlighting the incorporation of isotopic labels.

Conclusion

The structural elucidation of this compound is a cornerstone for understanding bacterial photosynthesis. Isotopic labeling, particularly when combined with advanced NMR techniques, stands out as the most definitive method for confirming the intricate structure of this pigment. By providing a detailed atomic-level map of the molecule, this approach has been instrumental in validating its structure. Complementary techniques like mass spectrometry further corroborate these findings by providing accurate molecular weight and fragmentation data. The protocols and data presented in this guide offer a comprehensive overview for researchers aiming to utilize these powerful analytical tools in their own studies of complex natural products.

References

A Comparative Analysis of Bacteriopheophytin Function in Wild-Type Versus Mutant Photosynthetic Reaction Centers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bacteriopheophytin (BPh) plays a crucial role as an early electron acceptor in the intricate process of bacterial photosynthesis. Located within the photosynthetic reaction center (RC), this molecule, which is essentially a bacteriochlorophyll lacking the central magnesium ion, facilitates the initial light-driven charge separation that powers the conversion of light energy into chemical energy.[1][2] Site-directed mutagenesis has proven to be an invaluable tool for elucidating the precise functional significance of BPh by allowing for its replacement or the modification of its protein environment. This guide provides a comprehensive comparison of BPh function in wild-type RCs versus various mutant forms, supported by experimental data and detailed methodologies.

The Crucial Role of this compound in Electron Transfer

In the wild-type photosynthetic reaction center of purple bacteria, a dimer of bacteriochlorophyll molecules, known as the special pair (P), absorbs light energy and becomes excited (P*).[3] This excitation triggers the transfer of an electron to the this compound on the active A-branch (HA) in a mere 3 picoseconds, a process with nearly 100% quantum efficiency.[3][4] The electron then proceeds to a quinone acceptor (QA) in approximately 200 picoseconds.[3] This rapid and efficient unidirectional electron transfer along the A-branch is fundamental to photosynthesis.[4]

Impact of Mutations on this compound Function

Site-directed mutagenesis studies have enabled researchers to probe the structural and functional determinants of BPh's role. A common approach involves replacing the native BPh with a bacteriochlorophyll (BChl) molecule, creating what are often termed "β-type" mutants.[5][6][7] These mutations, for instance at position M214 in Rhodobacter sphaeroides or L(M212) in Rhodobacter capsulatus, fundamentally alter the electron transfer landscape.[5][6][7]

Quantitative Comparison of Electron Transfer Kinetics

The following table summarizes key quantitative data comparing electron transfer parameters in wild-type and various mutant reaction centers.

Organism Reaction Center Type Mutation Primary Electron Transfer (P → HA-) Time Constant (τ)*Forward Electron Transfer (HA- → QA) Time Constant (τ) Charge Recombination (P+I- → P) Rate Overall P+QA- Yield Reference
Rhodobacter sphaeroidesWild-Type-~3 ps~200 psLowNearly 100%[3][4]
Rhodobacter sphaeroidesβ-type MutantM214LH, M214LQEssentially identical to wild-typeSlower than wild-typeIncreasedReduced[6][7]
Rhodobacter sphaeroidesβ-type MutantM214LNEssentially identical to wild-typeDifferent from M214LH/LQIncreasedReduced[6][7]
Rhodobacter capsulatusβ-type MutantL(M212)H, F(L121)H/F(L97)VSimilar to each other, but different from wild-type---[5]
Rhodobacter sphaeroides3-Vinyl BChl/BPh RC (V-RC)ΔbchFSimilar to wild-type60% higher τ (slower) than wild-type-Functional for photoheterotrophic growth[8][9]

Key Observations from the Data:

  • Replacement of BPh with BChl: In β-type mutants, while the initial charge separation from the special pair remains ultrafast, the subsequent electron transfer to the quinone is often slower.[6][7]

  • Increased Recombination: A significant consequence of replacing BPh with BChl is the increased rate of charge recombination, where the electron returns to the special pair from the intermediate acceptor.[7] This "short-circuiting" of the electron transfer chain reduces the overall quantum yield of stable charge separation (P+QA-).[6][7]

  • Role of the Protein Environment: The differences observed between the M214LH/LQ and M214LN mutants, despite all having a BChl in the HA pocket, highlight the critical role of the surrounding protein matrix in fine-tuning the energetics and kinetics of electron transfer.[6][7] The volume of the mutated amino acid side chain appears to be a more dominant factor than its charge characteristics in influencing these reactions.[6]

  • Alternative Pigments: The discovery that a reaction center containing 3-vinyl bacteriochlorophyll and 3-vinyl this compound can support photoheterotrophic growth, albeit with slower electron transfer to the quinone, demonstrates a degree of plasticity in the system.[8][9]

Experimental Protocols

The characterization of wild-type and mutant reaction centers relies on a suite of sophisticated biophysical techniques.

Site-Directed Mutagenesis

This foundational technique is used to introduce specific changes into the gene encoding the reaction center proteins.

  • Oligonucleotide Design: Two complementary DNA primers are synthesized, containing the desired mutation flanked by homologous sequences to the target plasmid.

  • PCR Amplification: A polymerase chain reaction (PCR) is performed using the template plasmid DNA and the mutagenic primers. This results in the synthesis of a new plasmid containing the desired mutation.

  • Template Digestion: The parental, non-mutated plasmid DNA is selectively digested using an enzyme like DpnI, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized plasmid is not).

  • Transformation: The resulting mutated plasmid is introduced into E. coli for amplification.

  • Expression: The mutated gene is then expressed in the photosynthetic bacterium, such as Rhodobacter sphaeroides or Rhodobacter capsulatus.

Transient Absorption Spectroscopy

This is a key technique for measuring the kinetics of electron transfer reactions.

  • Sample Preparation: Purified reaction centers are suspended in a suitable buffer.

  • Excitation: The sample is excited with an ultrashort laser pulse (pump pulse) at a wavelength absorbed by the special pair (e.g., 800 nm).[8]

  • Probing: A second, broad-spectrum laser pulse (probe pulse) is passed through the sample at various time delays after the pump pulse.

  • Detection: The changes in the absorption spectrum of the sample are recorded as a function of time delay. These changes correspond to the formation and decay of different transient states (e.g., P*, P+HA-, P+QA-).

  • Kinetic Analysis: The time constants for the various electron transfer steps are extracted by fitting the kinetic traces at specific wavelengths.[9]

Resonance Raman Spectroscopy

This technique provides information about the vibrational modes of the pigments and their interactions with the protein environment. In the study of β-type mutants, Qy-excitation resonance Raman spectra were used to probe the conformation and bonding of the bacteriochlorophyll that replaced the this compound.[5]

Visualizing the Processes

To better understand the relationships and workflows, the following diagrams are provided.

Electron_Transport_Chain cluster_WT Wild-Type Reaction Center cluster_Mutant β-type Mutant Reaction Center P_WT P (BChl)₂ P_star_WT P* P_WT->P_star_WT Light (hν) PHA_WT P⁺Hₐ⁻ P_star_WT->PHA_WT ~3 ps PHA_WT->P_WT Recombination (low) PQA_WT P⁺Qₐ⁻ PHA_WT->PQA_WT ~200 ps P_Mutant P (BChl)₂ P_star_Mutant P* P_Mutant->P_star_Mutant Light (hν) PbetaA_Mutant P⁺βₐ⁻ P_star_Mutant->PbetaA_Mutant ~ultrafast PbetaA_Mutant->P_Mutant Recombination (increased) PQA_Mutant P⁺Qₐ⁻ PbetaA_Mutant->PQA_Mutant slower

Caption: Electron transfer pathways in wild-type versus β-type mutant reaction centers.

Experimental_Workflow cluster_Gene_Modification Genetic Modification cluster_Analysis Biophysical Analysis SDM Site-Directed Mutagenesis Transformation Transformation & Expression SDM->Transformation Purification RC Purification Transformation->Purification Spectroscopy Transient Absorption & Raman Spectroscopy Purification->Spectroscopy Data_Analysis Kinetic & Structural Analysis Spectroscopy->Data_Analysis

Caption: General experimental workflow for analyzing mutant photosynthetic reaction centers.

Conclusion

The targeted mutation of the this compound binding site has been instrumental in confirming its indispensable role in ensuring rapid and efficient unidirectional electron transfer. While nature has selected for a magnesium-free bacteriochlorophyll in this position, studies on β-type and other mutants reveal that the system can tolerate some modifications, albeit at the cost of reduced efficiency. The increased charge recombination and altered forward electron transfer rates in these mutants underscore the exquisite fine-tuning of the native reaction center. These findings not only deepen our understanding of the fundamental principles of biological energy conversion but also provide a framework for the design of artificial photosynthetic systems and for the development of drugs that may target bacterial bioenergetic pathways.

References

Differentiating Bacteriopheophytin a and b: A Comparative Guide to Their Spectral Signatures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of closely related bacteriochlorophyll derivatives is paramount for experimental accuracy and the development of novel photosensitizers. This guide provides a comprehensive comparison of the spectral signatures of Bacteriopheophytin a and this compound b, supported by experimental data and detailed protocols for their differentiation.

Bacteriopheophytins, the magnesium-free derivatives of bacteriochlorophylls, play crucial roles in the primary electron transfer events of bacterial photosynthesis. While structurally similar, subtle differences between this compound a and b lead to distinct spectral properties that can be exploited for their individual identification and quantification. This guide outlines the key spectrophotometric and chromatographic methods used to distinguish these two important molecules.

Comparative Spectral Data

The primary distinction between the absorption spectra of this compound a and b lies in the positions of their characteristic Soret and Qy bands. The Qy band, representing the lowest energy electronic transition, is particularly informative for differentiation. The following table summarizes the approximate absorption maxima (λmax) for this compound a and b in diethyl ether.

PigmentSoret Band (λmax)Qy Band (λmax)Qx Band (λmax)
This compound a~360, 385 nm~750 - 760 nm~525 nm
This compound b~370, 410 nm~790 - 805 nm~535 nm

Note: The exact absorption maxima can vary slightly depending on the solvent used.

Experimental Protocols for Differentiation

Accurate differentiation of this compound a and b relies on a combination of spectroscopic and chromatographic techniques. Below are detailed protocols for UV-Visible Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).

UV-Visible Absorption Spectroscopy

This is the most direct method for observing the differences in the spectral signatures of the two compounds.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the purified this compound a and b samples in a suitable organic solvent (e.g., diethyl ether or acetone). The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the Qy band maximum for optimal signal-to-noise ratio.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as used for the sample preparation as a blank to zero the instrument.

  • Spectral Acquisition: Scan the samples over a wavelength range of 300 nm to 900 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Qy bands for each sample. A clear red-shift in the Qy band of this compound b compared to this compound a will be observable.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a powerful method for the physical separation of this compound a and b from a mixture, allowing for their individual quantification.

Methodology:

  • Sample Preparation: Extract the pigments from the bacterial source using a solvent mixture such as acetone/methanol (7:2, v/v). Centrifuge the extract to remove cellular debris and filter the supernatant through a 0.2 µm syringe filter.

  • HPLC System:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution is often employed. For example, a gradient of methanol in an aqueous buffer (e.g., ammonium acetate) can be effective.

    • Detector: A photodiode array (PDA) detector is ideal as it allows for the acquisition of the full absorption spectrum of each eluting peak, confirming the identity of the separated pigments. Set the detector to monitor at the respective Qy band maxima for sensitive detection.

  • Chromatographic Run: Inject the prepared sample onto the column and run the gradient program. This compound a and b will elute at different retention times due to their slight differences in polarity.

  • Data Analysis: Identify the peaks corresponding to this compound a and b based on their retention times and their characteristic absorption spectra obtained from the PDA detector.

Thin-Layer Chromatography (TLC)

TLC is a simpler chromatographic technique that can be used for the qualitative separation of this compound a and b.

Methodology:

  • TLC Plate Preparation: Use a silica gel 60 TLC plate. With a pencil, lightly draw a starting line approximately 1 cm from the bottom of the plate.

  • Sample Application: Apply a small, concentrated spot of the pigment extract onto the starting line using a capillary tube. Allow the spot to dry completely.

  • Developing Solvent: A mixture of non-polar and slightly polar solvents is typically used. For example, a mixture of petroleum ether and acetone in a ratio of 8:2 (v/v) can be effective.

  • Development: Place the TLC plate in a developing chamber containing the developing solvent, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization and Analysis: Once the solvent front has reached near the top of the plate, remove the plate and immediately mark the solvent front with a pencil. The separated spots corresponding to this compound a and b will be visible as distinct colored bands. This compound a is typically less polar and will travel further up the plate (higher Rf value) than the more polar this compound b.

Visualizing the Differentiation Workflow

The following diagram illustrates the general workflow for differentiating this compound a and b.

cluster_extraction Pigment Extraction cluster_separation Separation & Identification Bacterial_Culture Bacterial Culture Solvent_Extraction Solvent Extraction (e.g., Acetone/Methanol) Bacterial_Culture->Solvent_Extraction Centrifugation Centrifugation & Filtration Solvent_Extraction->Centrifugation Pigment_Extract Crude Pigment Extract Centrifugation->Pigment_Extract HPLC HPLC Pigment_Extract->HPLC TLC TLC Pigment_Extract->TLC UV_Vis UV-Vis Spectroscopy Pigment_Extract->UV_Vis Bpheo_a This compound a HPLC->Bpheo_a Bpheo_b This compound b HPLC->Bpheo_b TLC->Bpheo_a TLC->Bpheo_b Bpheo_a->UV_Vis Bpheo_b->UV_Vis

Caption: Workflow for differentiating this compound a and b.

By employing these spectroscopic and chromatographic techniques, researchers can confidently differentiate and characterize this compound a and b, paving the way for a deeper understanding of their roles in biological systems and their potential applications in various fields.

A Comparative Guide to the Replacement of Bacteriopheophytin with Plant Pheophytin in Bacterial Reaction Centers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of native bacterial reaction centers with those in which the native bacteriopheophytin (BPh) has been replaced by plant pheophytin a (Pheo a). This modification of the primary electron acceptor in bacterial photosynthetic reaction centers offers a valuable tool for studying the fundamental mechanisms of charge separation and electron transfer. The data presented here is compiled from various studies on Rhodobacter sphaeroides, a common model organism in photosynthesis research.

Performance Comparison: Native vs. Pheophytin-Modified Reaction Centers

The replacement of BPh with Pheo a in bacterial reaction centers has a discernible impact on their photochemical properties. Quantitative analysis reveals alterations in photochemical efficiency and electron transfer kinetics.

ParameterNative Reaction Center (Rhodobacter sphaeroides)Pheophytin a-Modified Reaction Center (Rhodobacter sphaeroides)
Primary Electron Acceptor This compound (BPh)Plant Pheophytin a (Pheo a)
Photochemical Quantum Yield of P+QA- formation ~100%79% (with >90% BPh replacement)[1]
Photochemical Activity (relative to control) 100%78% (with ~50% BPh replacement)[2], 71% (with ~71% BPh replacement)[2]
Recombination Time Constant of P+I- -1.5 ns[1]
Electron Transfer Time Constant (I- to QA) ~200 ps[3]540 ps[1]

P is the primary electron donor (a special pair of bacteriochlorophylls), I is the intermediate electron acceptor (BPh or Pheo a), and QA is the primary quinone acceptor.

Experimental Protocols

The following is a generalized protocol for the replacement of this compound with plant pheophytin a in bacterial reaction centers, based on methodologies described in the literature.

I. Isolation and Purification of Bacterial Reaction Centers
  • Cell Culture and Chromatophore Preparation:

    • Culture Rhodobacter sphaeroides under photosynthetic conditions.

    • Harvest cells and disrupt them using methods such as French press or sonication to obtain chromatophores (membrane vesicles containing the photosynthetic apparatus).

    • Isolate chromatophores by differential centrifugation.

  • Solubilization and Purification of Reaction Centers:

    • Solubilize the chromatophore membranes using a detergent, commonly lauryldimethylamine N-oxide (LDAO)[2].

    • Purify the reaction centers from the solubilized membrane fraction using column chromatography, such as DEAE-cellulose chromatography[2].

II. Pigment Exchange Procedure
  • Preparation of Pheophytin a:

    • Extract and purify pheophytin a from a plant source (e.g., spinach) or obtain it commercially.

    • Dissolve the purified pheophytin a in an appropriate organic solvent.

  • Incubation for Pigment Exchange:

    • To a solution of purified reaction centers, add an excess of free pheophytin a.

    • Introduce a small amount of acetone to the mixture[2].

    • Incubate the mixture at an elevated temperature (e.g., 42°C)[4]. The duration of incubation can be varied to control the extent of pigment replacement; for example, 15 minutes can result in approximately 50% replacement, while 60 minutes can achieve around 71% replacement[2].

  • Purification of Modified Reaction Centers:

    • After incubation, remove the excess free pheophytin a and acetone. This can be achieved through methods like dialysis or further chromatographic steps.

III. Analysis of Modified Reaction Centers
  • Spectroscopic Analysis:

    • Record the absorption spectra of the native and modified reaction centers. The disappearance of the characteristic Qx (537 nm) and Qy (758 nm) absorption bands of this compound and the appearance of new bands corresponding to pheophytin a (Qx at 509/542 nm and Qy at 674 nm) confirm the replacement[2].

  • Measurement of Photochemical Activity:

    • Assess the photochemical activity by measuring the light-induced absorbance changes corresponding to the oxidation of the primary donor (P).

  • Time-Resolved Spectroscopy:

    • Employ ultrafast transient absorption spectroscopy to measure the rates of charge separation and recombination. By exciting the sample with a short laser pulse, the kinetics of the formation and decay of the charge-separated states (P+I- and P+QA-) can be determined[3].

Visualizing the Impact of Pigment Replacement

The following diagrams illustrate the electron transfer pathways in both native and pheophytin-modified bacterial reaction centers.

Native_Electron_Transfer cluster_cofactors Reaction Center Cofactors P P (BChl)₂ P_star P* P->P_star Light (hν) P_plus_I_minus P⁺I⁻ P_star->P_plus_I_minus ~3 ps B B (BChl) H H (BPh) QA Q_A P_plus_QA_minus P⁺Q_A⁻ P_plus_I_minus->P_plus_QA_minus ~200 ps P_plus_QA_minus->P Recombination

Electron transfer pathway in a native bacterial reaction center.

Modified_Electron_Transfer cluster_cofactors Modified Reaction Center Cofactors P P (BChl)₂ P_star P* P->P_star Light (hν) P_plus_I_minus P⁺I⁻ P_star->P_plus_I_minus Charge Separation B B (BChl) H_mod H (Pheo a) QA Q_A P_plus_I_minus->P Recombination 1.5 ns P_plus_QA_minus P⁺Q_A⁻ P_plus_I_minus->P_plus_QA_minus 540 ps P_plus_QA_minus->P Recombination

Electron transfer in a pheophytin a-modified reaction center.

Conclusion

The replacement of this compound with plant pheophytin a in bacterial reaction centers serves as a powerful technique for probing the intricacies of photosynthetic electron transfer. The presented data indicates that while the modified reaction centers remain photochemically active, their efficiency is reduced, and the kinetics of electron transfer are significantly altered. These findings provide valuable insights for researchers in photosynthesis, bioenergetics, and the development of artificial photosynthetic systems. The detailed experimental approach outlined in this guide offers a foundation for reproducing and expanding upon these important studies.

References

Correlating structural differences with functional variations of Bacteriopheophytin homologs.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Bacteriopheophytin (BPh) homologs, focusing on how their distinct structural features influence their functional roles, particularly in photosynthetic electron transfer. The information presented herein is supported by experimental data and is intended to be a valuable resource for researchers in photosynthesis and professionals in drug development exploring tetrapyrrole-based compounds.

Structural and Functional Overview

Bacteriopheophytins are key components of the photosynthetic machinery in anoxygenic photosynthetic bacteria. They are derivatives of bacteriochlorophylls (BChl) that lack the central magnesium ion.[1] This seemingly minor modification has a profound impact on their electronic properties, enabling them to act as crucial primary electron acceptors in the initial steps of light-induced charge separation.[2][3] The diversity of BChls found in nature gives rise to a corresponding variety of BPh homologs, with this compound a, b, and g being among the most studied.

Structural Differences

The core structure of all bacteriopheophytins is a bacteriochlorin macrocycle. The key differences between the homologs lie in the peripheral substituents on this macrocycle. These variations, inherited from their bacteriochlorophyll precursors, directly impact their spectroscopic and electrochemical properties.[4][5]

FeatureThis compound aThis compound bThis compound g
C8 Substituent Ethyl group (-CH2CH3)Ethylidene group (=CHCH3)Ethylidene group (=CHCH3)
C3 Substituent Acetyl group (-COCH3)Acetyl group (-COCH3)Vinyl group (-CH=CH2)
Bacteriochlorin Ring Reduced pyrrole rings B and DReduced pyrrole rings B and DReduced pyrrole rings B and D
Esterifying Alcohol Typically PhytolTypically PhytolTypically Farnesol[1]
Functional Variations

The subtle structural modifications among BPh homologs lead to significant differences in their functional characteristics, particularly their light absorption maxima and redox potentials. These parameters are critical for the efficiency of electron transfer within the photosynthetic reaction center.

ParameterThis compound aThis compound bThis compound g
Typical QY Absorption Maxima (in ether) ~750 nm~795 nm~765 nm
Midpoint Redox Potential (E_m) of BPh/BPh⁻ ~ -530 to -550 mV[6][7]Generally more positive than BPh aNot extensively reported, but expected to differ from BPh a and b
Primary Electron Transfer Rate (P -> BPh)*~3-5 ps[3]Varies depending on the reaction centerNot as well-characterized in native reaction centers
Electron Transfer Rate (BPh⁻ -> Q_A) ~200 ps[7]Varies depending on the reaction centerNot as well-characterized in native reaction centers

Experimental Protocols

The characterization and comparison of this compound homologs rely on a suite of biophysical and analytical techniques. Below are detailed methodologies for key experiments.

Extraction and Purification of Bacteriopheophytins (HPLC-MS)

This protocol outlines the general steps for extracting and identifying BPh homologs from bacterial cells.

Materials:

  • Bacterial cell pellet

  • Acetone/Methanol (7:2, v/v)

  • n-Hexane

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer (ESI or APCI source)

  • Solvent A: Water/Methanol/Acetonitrile

  • Solvent B: Methanol/Acetone

Procedure:

  • Extraction: Resuspend the cell pellet in the acetone/methanol mixture and sonicate on ice to disrupt the cells and extract the pigments.

  • Phase Separation: Add n-hexane and saturated NaCl solution to the extract and vortex thoroughly. Centrifuge to separate the phases. The upper n-hexane layer will contain the pigments.

  • Drying: Collect the n-hexane layer and dry it over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the n-hexane to dryness under a stream of nitrogen.

  • Reconstitution: Resuspend the dried pigment extract in a small volume of acetone/methanol for HPLC-MS analysis.

  • HPLC Separation: Inject the sample onto the C18 column. Elute the pigments using a gradient of Solvent A and Solvent B. Monitor the elution profile at the characteristic QY absorption wavelengths of the expected BPh homologs.

  • MS Detection: Couple the HPLC eluent to the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting compounds, confirming the identity of the BPh homologs based on their molecular weights.[8]

Determination of Redox Potentials (Cyclic Voltammetry)

Cyclic voltammetry is employed to measure the midpoint redox potentials of the purified BPh homologs.

Materials:

  • Purified BPh homolog sample

  • Electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire)

  • Potentiostat

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate)

Procedure:

  • Sample Preparation: Dissolve the purified BPh homolog in the deoxygenated solvent containing the supporting electrolyte to a known concentration.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the sample solution, ensuring the electrodes are properly immersed.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen.

  • Cyclic Voltammogram Acquisition: Apply a potential sweep using the potentiostat. The potential is swept from an initial value to a final value and then back to the initial value at a constant scan rate.

  • Data Analysis: The resulting voltammogram will show peaks corresponding to the reduction and oxidation of the BPh homolog. The midpoint potential (E_m), calculated as the average of the cathodic and anodic peak potentials, represents the standard redox potential of the BPh/BPh⁻ couple.[9][10][11]

Measurement of Electron Transfer Rates (Femtosecond Transient Absorption Spectroscopy)

This technique allows for the direct observation of the ultrafast electron transfer events involving BPh in photosynthetic reaction centers.

Materials:

  • Isolated and purified photosynthetic reaction centers

  • Femtosecond laser system capable of generating pump and probe pulses

  • Spectrometer and detector array

Procedure:

  • Sample Preparation: Place the reaction center sample in a cuvette with a short path length to minimize signal distortion.

  • Excitation (Pump Pulse): Excite the sample with a short (~50-100 fs) laser pulse at a wavelength that specifically excites the primary electron donor (the special pair, P).

  • Probing (Probe Pulse): After a variable time delay, a second, broad-spectrum "white light" pulse is passed through the sample.

  • Detection: The absorption spectrum of the probe pulse is recorded by the spectrometer and detector array.

  • Data Acquisition: The difference in the absorption spectrum of the probe with and without the pump pulse is measured at various time delays between the pump and probe pulses.

  • Kinetic Analysis: The rise and decay of specific spectral features corresponding to the formation and disappearance of the BPh anion (BPh⁻) are monitored over time. These kinetics are then fitted to exponential models to determine the rate constants of the electron transfer steps involving BPh.[12][13][14]

Visualizing Key Processes

Electron Transfer Pathway in a Bacterial Reaction Center

The following diagram illustrates the sequential electron transfer events in a typical purple bacterial reaction center, highlighting the central role of this compound.

Electron_Transfer_Pathway P P (Special Pair) P_star P* P->P_star Light (hν) B_A B_A (Accessory BChl) P_star->B_A ~1-3 ps H_A H_A (BPh) B_A->H_A <1 ps P_plus_HA_minus P+ H_A- Q_A Q_A (Quinone) P_plus_QA_minus P+ Q_A- P_plus_HA_minus->Q_A ~200 ps Experimental_Workflow cluster_0 Sample Preparation cluster_1 Structural Analysis cluster_2 Functional Analysis bacterial_culture Bacterial Culture extraction Pigment Extraction bacterial_culture->extraction hplc HPLC Separation extraction->hplc ms Mass Spectrometry hplc->ms Identification cv Cyclic Voltammetry hplc->cv tas Transient Absorption hplc->tas redox_potential redox_potential cv->redox_potential Redox Potential et_rates et_rates tas->et_rates Electron Transfer Rates

References

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Retrosynthesis Analysis

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Bacteriopheophytin

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